6-Amino-2-chloro-3-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGYJZVTVDARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring amino, chloro, and fluoro groups on a benzoic acid scaffold, offers versatile opportunities for chemical modification and the development of complex molecular architectures. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside what is known about its synthesis and potential applications. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this guide consolidates the existing information to serve as a valuable resource for researchers in the field.
Chemical Properties and Data
This section summarizes the key chemical identifiers and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 681459-97-2 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (predicted) | |
| Storage | Recommended storage at 2-8°C | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, its structure suggests that it can be synthesized through multi-step organic reactions involving halogenation, nitration, reduction, and carboxylation of benzene derivatives. The presence of the amino, chloro, and fluoro groups imparts a unique reactivity profile to the molecule, making it a versatile intermediate. It is known to be used as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals[1]. The functional groups allow for a variety of chemical transformations, including but not limited to:
-
N-acylation and N-alkylation of the amino group.
-
Esterification of the carboxylic acid group.
-
Nucleophilic aromatic substitution reactions, although the ring is deactivated by the carboxylic acid group.
A generalized synthetic workflow for similar compounds is outlined below.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. However, general methodologies for the characterization of similar aromatic compounds can be applied.
General Analytical Workflow
A typical workflow for the analysis of a synthesized batch of this compound would involve the following steps to confirm its identity and purity.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Biological Activity and Drug Development Applications
This compound is cited as a key intermediate in the synthesis of fluorinated pharmaceuticals, including NSAIDs and selective COX-2 inhibitors, as well as agrochemicals[1]. The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific biological activities and mechanisms of action of compounds derived from this compound are not detailed in the available literature.
As no specific signaling pathways or mechanisms of action for this compound itself are documented, a hypothetical logical relationship for its role as a building block in drug discovery is presented below.
References
A Comprehensive Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 681459-97-2
Introduction
6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring amino, chloro, and fluoro groups, provides a versatile scaffold for chemical modifications, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 681459-97-2 | N/A |
| Molecular Formula | C₇H₅ClFNO₂ | N/A |
| Molecular Weight | 189.57 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 185-190°C | [1] |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water | [1] |
| Storage | Store in a cool, dry place away from light. For extended storage, refrigeration at 2-8°C is recommended. | [1] |
Spectroscopic Data
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly documented, a general approach can be inferred from the synthesis of structurally related compounds, such as 2-amino-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.[5][6] The synthesis would likely involve a multi-step process starting from a suitably substituted benzene derivative, followed by the introduction of the amino, chloro, and fluoro groups through standard aromatic substitution and functional group transformation reactions.
A plausible synthetic route could start with a commercially available dichlorofluorobenzene or a related precursor. The carboxylic acid and amino functionalities could then be introduced through reactions such as nitration followed by reduction, and carboxylation via Grignard reaction or lithiation. The precise sequence of these steps would be crucial to ensure the desired regiochemistry of the final product.
General considerations for synthesis:
-
Starting Material Selection: The choice of the initial substrate is critical and will dictate the overall synthetic strategy.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalysts will be necessary to achieve good yields and purity.
-
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.
Applications in Drug Development
This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The presence of fluorine and chlorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug molecules.
Role as a Scaffold in NSAID Synthesis
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable characteristic for NSAIDs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[9]
The structure of this compound provides a versatile platform for the synthesis of novel COX inhibitors. The amino and carboxylic acid groups can be readily modified to introduce different pharmacophores that can interact with the active site of the COX enzymes.
Below is a conceptual workflow for the synthesis of a potential NSAID using this compound as a starting material.
Caption: Conceptual workflow for NSAID synthesis.
Involvement in the COX-2 Signaling Pathway
The development of drugs targeting the COX-2 pathway is a major focus in anti-inflammatory research. The expression of COX-2 is upregulated by various stimuli, including tumor promoters, oncogenes, and growth factors, through the activation of several signaling pathways such as the protein kinase C (PKC) and Ras signaling pathways.[10] These pathways ultimately lead to the activation of transcription factors like NF-κB, which bind to the promoter region of the COX-2 gene and initiate its transcription.[10]
By serving as a building block for selective COX-2 inhibitors, this compound plays an indirect role in modulating this signaling cascade. The synthesized inhibitors can then block the production of prostaglandins, thereby reducing inflammation and pain.
The following diagram illustrates a simplified representation of the COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity. Further research into the synthesis and application of this compound and its derivatives is likely to lead to the development of new and improved therapeutic agents and agricultural products.
References
- 1. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 2. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 4. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 9. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 6-Amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2-chloro-6-fluorobenzoic acid. The synthesis involves an initial nitration step to introduce a nitro group at the 3-position of the benzene ring, followed by the reduction of this nitro group to the desired amino functionality.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid
This procedure outlines the nitration of 2-chloro-6-fluorobenzoic acid.
Reaction Scheme:
Caption: Nitration of 2-chloro-6-fluorobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-fluorobenzoic acid | 174.55 | 2.00 g | 11.5 mmol |
| Sulfuric acid (conc.) | 98.08 | 20 mL | - |
| Nitric acid (conc.) | 63.01 | 0.529 mL | 12.6 mmol |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 2.00 g (11.5 mmol) of 2-chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the solid product, 2-chloro-6-fluoro-3-nitrobenzoic acid.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 2-Chloro-6-fluoro-3-nitrobenzoic acid | 2.52 | ~2.44 | ~97% |
Note: The product from this step is often used directly in the next step without further purification[1].
Step 2: Synthesis of this compound
This procedure describes a general method for the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of 2-chloro-6-fluoro-3-nitrobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-fluoro-3-nitrobenzoic acid | 219.55 | 2.44 g | 11.1 mmol |
| Palladium on carbon (10%) | - | ~0.24 g (10 wt%) | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrogen gas (H₂) | 2.02 | As needed | - |
| Triethylamine | 101.19 | ~1.5 g | ~14.8 mmol |
Procedure:
-
In a pressure-resistant glass reactor, combine 2.44 g (11.1 mmol) of 2-chloro-6-fluoro-3-nitrobenzoic acid, 50 mL of methanol, and approximately 1.5 g of triethylamine.
-
Add 0.24 g of 10% palladium on activated carbon catalyst to the mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 2-5 kg/cm ²) and stir the mixture at a temperature between 60-100°C for approximately 6 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The residue can be dissolved in a suitable solvent like chloroform and washed with water.
-
After drying and removal of the solvent, the crude product can be purified by recrystallization (e.g., from toluene) to yield this compound.
Expected Yield:
| Product | Theoretical Yield (g) | Purity (LC) |
| This compound | 2.10 g | >99% |
Note: The specific reaction conditions for the reduction may need to be optimized. A similar reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid using a palladium-supported activated carbon catalyst in methanol with triethylamine has been reported to give high yields[2].
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas is a potentially hazardous procedure due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry. Ensure proper grounding of equipment and follow established safety protocols for handling hydrogen and pyrophoric catalysts.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
In-Depth Technical Guide: Structure Elucidation of 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a robust predictive framework for its characterization.
Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with an amino group, a chlorine atom, a fluorine atom, and a carboxylic acid group at specific positions.
| Property | Value | Source |
| CAS Number | 681459-97-2 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClFNO₂ | [3][4] |
| Molecular Weight | 189.57 g/mol | [3][4] |
| Canonical SMILES | C1=C(C(=C(C=C1N)Cl)F)C(=O)O | N/A |
| InChI Key | WYADKQWQWFMCNJ-UHFFFAOYSA-N | [5] |
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aminofluorobenzoic acids. A potential pathway, inspired by the synthesis of similar compounds, is outlined below. This multi-step synthesis involves nitration, esterification, selective fluorination, and reduction.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2,6-Dichlorobenzoic Acid
-
To a stirred solution of 2,6-dichlorobenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours and then poured onto ice.
-
The resulting precipitate, 2,6-dichloro-3-nitrobenzoic acid, is filtered, washed with cold water, and dried.
Step 2: Esterification
-
The 2,6-dichloro-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid for several hours.
-
The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.
-
The product, methyl 2,6-dichloro-3-nitrobenzoate, is extracted with an organic solvent, dried, and concentrated.
Step 3: Selective Fluorination
-
The methyl 2,6-dichloro-3-nitrobenzoate is treated with a fluorinating agent, such as potassium fluoride, in an appropriate solvent (e.g., DMF or DMSO) at an elevated temperature. A phase-transfer catalyst may be employed to facilitate the reaction.
-
The reaction is monitored for the selective replacement of one chlorine atom with fluorine.
-
The product, methyl 2-chloro-3-nitro-6-fluorobenzoate, is isolated by extraction and purified.
Step 4: Reduction of the Nitro Group
-
The methyl 2-chloro-3-nitro-6-fluorobenzoate is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to reduction. This can be achieved using iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated.
-
The resulting methyl 6-amino-2-chloro-3-fluorobenzoate is purified.
Step 5: Hydrolysis of the Ester
-
The methyl 6-amino-2-chloro-3-fluorobenzoate is hydrolyzed by heating with an aqueous solution of a base, such as sodium hydroxide.
-
After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.
-
The this compound is collected by filtration, washed with water, and dried.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally determines the molecular structure.
Spectroscopic Data Analysis (Predicted)
The following sections detail the expected spectroscopic data for this compound based on the analysis of similar substituted benzoic acids.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| -COOH | 10-13 |
| -NH₂ | 4-6 |
| Ar-H (at C4) | 7.0-7.3 |
| Ar-H (at C5) | 6.8-7.1 |
Note: The exact chemical shifts are dependent on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment. Carbon-fluorine coupling will be a key diagnostic feature.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165-170 |
| C-F | 150-160 |
| C-Cl | 125-135 |
| C-NH₂ | 140-150 |
| C-COOH | 120-130 |
| C-H (C4) | 115-125 |
| C-H (C5) | 110-120 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with the given substituents. The signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.
IR Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Vibrational Mode |
| O-H (Carboxylic acid) | Stretching |
| N-H (Amine) | Stretching |
| C=O (Carboxylic acid) | Stretching |
| C=C (Aromatic) | Stretching |
| C-N | Stretching |
| C-F | Stretching |
| C-Cl | Stretching |
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.
| Predicted Mass Spectrometry Data | |
| Ionization Mode | Expected m/z |
| ESI+ | 190.0065 |
| ESI+ | 212.9884 |
| ESI- | 187.9920 |
| EI | 189 |
| EI | 172 |
| EI | 144 |
The presence of a chlorine atom will be readily identifiable by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
Conclusion
The structure of this compound can be confidently elucidated through a systematic approach involving a plausible multi-step synthesis followed by comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is scarce in the public domain, the predictive data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for its synthesis and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry will provide unambiguous evidence for the proposed structure. This guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. 681459-97-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 4. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 5. PubChemLite - 2-amino-6-chloro-3-fluorobenzoic acid (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Properties of 6-Amino-2-chloro-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential properties of 6-amino-2-chloro-3-fluorobenzoic acid and its derivatives. This scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its synthesis, biological activities, and potential mechanisms of action, with a focus on its anticancer and antimicrobial properties.
Core Compound Properties
This compound is a substituted aromatic carboxylic acid with the following key properties:
| Property | Value |
| CAS Number | 681459-97-2[1] |
| Molecular Formula | C₇H₅ClFNO₂[1] |
| Molecular Weight | 189.57 g/mol [1] |
| Primary Applications | Intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] |
Synthesis of Derivatives
While specific protocols for the derivatization of this compound are not extensively detailed in the public domain, standard organic chemistry procedures can be applied to synthesize a variety of derivatives, such as amides and esters.
Proposed Synthesis of N-Aryl Amide Derivatives
A plausible method for the synthesis of N-aryl amide derivatives involves the activation of the carboxylic acid group followed by coupling with a desired aniline.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling: To the activated acid solution, add the desired substituted aniline (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-6-amino-2-chloro-3-fluorobenzamide.
Biological Activities and Potential Therapeutic Applications
Derivatives of aminobenzoic acids have demonstrated a wide range of biological activities, suggesting that derivatives of this compound could be promising therapeutic candidates.
Anticancer Activity
While direct studies on this compound derivatives are limited, research on the closely related compound, 2-amino-3-chlorobenzoic acid (2A3CB), provides valuable insights into a potential mechanism of action. Studies have shown that 2A3CB, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[2][3] This activity is linked to the modulation of the PI3K/Akt signaling pathway.[2][3]
Quantitative Anticancer Data for 2-Amino-3-chlorobenzoic Acid (2A3CB)
| Cell Line | Treatment Duration | IC₅₀ Value |
| MDA-MB-231 | 24 hours | 26 µM[3] |
| MDA-MB-231 | 48 hours | 5 µM[3] |
| MDA-MB-231 | 72 hours | 7.2 µM[3] |
Experimental Protocols for Anticancer Evaluation
-
Cell Viability (MTT) Assay:
-
Seed cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
-
Western Blot Analysis for PI3K/Akt Pathway Proteins:
-
Treat cells with the test compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, Akt, p-Akt).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
PI3K/Akt Signaling Pathway and Modulation by 2-Amino-3-chlorobenzoic Acid
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[2][4] Its dysregulation is a common feature in many cancers.[2] Research on 2-amino-3-chlorobenzoic acid suggests that it exerts its anticancer effects by modulating key components of this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[2][3]
Antimicrobial Activity
Various derivatives of aminobenzoic acids have been reported to possess antimicrobial properties. For instance, hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria. While specific data for this compound derivatives is not yet available, this suggests a promising area for future investigation.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include:
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the carboxylic acid group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, with splitting patterns influenced by the fluorine and chlorine substituents.
Future Directions
The information presented in this guide highlights the potential of this compound derivatives as a scaffold for the development of new therapeutic agents. Future research should focus on:
-
The synthesis and characterization of a diverse library of amide, ester, and other derivatives of this compound.
-
Systematic evaluation of these derivatives for their anticancer activity against a panel of cancer cell lines and for their antimicrobial activity against various pathogens.
-
Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In-depth spectroscopic analysis of the parent compound and its derivatives to build a comprehensive data library.
This foundational work will be crucial for unlocking the full therapeutic potential of this promising class of compounds.
References
Technical Guide: 6-Amino-2-chloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in the synthesis of high-value chemical entities. The document details its physicochemical properties, expected spectroscopic characteristics, a representative synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. This guide is intended to serve as a valuable resource for professionals engaged in research and development, offering critical data and methodologies to support their work with this versatile compound.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its unique arrangement of amino, chloro, and fluoro groups on the benzoic acid scaffold makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value for this compound | Predicted Value for 2-Amino-3-chloro-6-fluorobenzoic acid |
| Molecular Weight | 189.57 g/mol [1] | 189.572 g/mol [2] |
| Molecular Formula | C₇H₅ClFNO₂[1] | C₇H₅ClFNO₂[2] |
| CAS Number | 681459-97-2[1] | 946117-78-8[2] |
| Boiling Point | Not available | 312.7±42.0 °C (760 mmHg)[2] |
| Density | Not available | 1.574±0.06 g/cm³ (20 °C, 760 mmHg)[2] |
| LogP | Not available | 2.34070[2] |
| Storage | 2-8°C[1] | Not available |
Note: Experimental physicochemical data for this compound is limited. The data for the isomer 2-Amino-3-chloro-6-fluorobenzoic acid is provided for estimation purposes.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks and Features |
| ¹H NMR | Aromatic protons (2H) in the range of δ 6.5-8.0 ppm. A broad singlet for the amino (-NH₂) protons. A singlet for the carboxylic acid (-COOH) proton at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A peak for the carboxylic acid carbon at δ > 165 ppm. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands). C=O stretching of the carboxylic acid around 1700 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 189. Isotopic pattern for chlorine (M⁺ and M⁺+2 in an approximate 3:1 ratio). Common fragmentation patterns would include the loss of H₂O, CO, and COOH. |
Note: The predicted data is based on general principles of spectroscopy and data from similar molecules.[3][4][5] Actual experimental data may vary.
Experimental Protocols
Representative Synthesis of Substituted Aminobenzoic Acids
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general multi-step synthesis can be proposed based on established organic chemistry reactions and published syntheses of similar compounds, such as the synthesis of 2-fluoro-3-methyl aminobenzoate from 2,6-dichlorobenzoic acid.[6]
Proposed Synthesis Workflow:
Detailed Methodologies (Conceptual):
-
Nitration: The synthesis would likely begin with a suitable dichlorofluorobenzene derivative, which would undergo nitration to introduce a nitro group.
-
Carboxylation: Following nitration, a carboxyl group could be introduced via methods such as Grignard reaction with carbon dioxide or oxidation of a methyl group.
-
Reduction: The final step would involve the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with reducing agents like tin(II) chloride in acidic medium.
Disclaimer: This is a generalized, conceptual protocol. The actual reaction conditions, including solvents, temperatures, and catalysts, would require optimization for safety and yield.
Applications in Research and Drug Development
This compound is a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The presence of fluorine can enhance the metabolic stability and binding affinity of drug molecules.[1]
Intermediate for Selective COX-2 Inhibitors
A primary application of this compound is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and cancers. Its inhibition can reduce inflammation and pain.
COX-2 Signaling Pathway and Point of Inhibition:
Agrochemical Synthesis
The fluorine and chlorine substituents on the benzene ring can contribute to improved bioactivity and environmental persistence of agrochemicals.[1] This makes this compound a useful starting material for the synthesis of novel herbicides, pesticides, and fungicides.
Heterocyclic Compound Design
In medicinal chemistry research, this compound is utilized in the design and synthesis of novel heterocyclic compounds.[1] The functional groups present allow for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery programs.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features and the known applications of its derivatives underscore its importance. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and developers working with this and related molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential.
References
- 1. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 2. Benzoic acid, 2-amino-3-chloro-6-fluoro | CAS#:946117-78-8 | Chemsrc [chemsrc.com]
- 3. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid: Solubility Profile and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of specific quantitative data for this exact compound, this guide also includes information on structurally similar molecules to provide valuable context and guidance for experimental design.
Solubility Data
Table 1: Solubility Data of Structurally Related Aminobenzoic Acid Derivatives
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-Amino-5-fluorobenzoic acid | Ethanol | ~20 mg/mL[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Not Specified | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Not Specified | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL[1] | Not Specified | |
| 2-Amino-3-chlorobenzoic acid | Water | Sparingly soluble[2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | Not Specified | |
| Methanol | Soluble[3][4] | Not Specified |
Note: This data is for structurally related compounds and should be used as a reference for designing solubility studies for this compound.
Experimental Protocols
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8] This protocol is recommended for its simplicity and reliability in establishing thermodynamic equilibrium.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should not change over successive time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
General Synthesis and Purification Workflow
Caption: General Synthesis and Purification Workflow for an Aminobenzoic Acid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]
- 4. 6388-47-2 CAS MSDS (2-Amino-3-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Characterization of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-chloro-3-fluorobenzoic acid (CAS Number: 681459-97-2). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document outlines established experimental protocols for acquiring the necessary data and presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous aromatic compounds, including various isomers and substituted benzoic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 6.8 - 7.2 | Doublet | 1H | Aromatic H |
| ~ 7.3 - 7.6 | Doublet of doublets | 1H | Aromatic H |
| ~ 5.0 - 6.0 | Broad singlet | 2H | -NH₂ |
| ~ 11.0 - 13.0 | Broad singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 175 | -COOH |
| ~ 150 - 160 (d, ¹JCF) | C-F |
| ~ 140 - 150 | C-NH₂ |
| ~ 115 - 135 | Aromatic C-H, C-Cl |
| ~ 110 - 120 | Aromatic C-H |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 189/191 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| ~ 172/174 | [M-OH]⁺ |
| ~ 144/146 | [M-COOH]⁺ |
| ~ 108 | Further fragmentation |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (amino group) |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |
| ~ 1700 | Strong | C=O stretch (carboxylic acid) |
| 1550 - 1650 | Medium-Strong | Aromatic C=C stretch, N-H bend |
| 1200 - 1300 | Medium-Strong | C-N stretch, C-O stretch |
| 1000 - 1100 | Medium-Strong | C-F stretch |
| 700 - 800 | Medium-Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
6-Amino-2-chloro-3-fluorobenzoic Acid: A Versatile Synthetic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Amino-2-chloro-3-fluorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogen atoms on the benzene ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. This trifunctional nature allows for a diversity of chemical transformations, making it an invaluable starting material in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the creation of selective COX-2 inhibitors.
Physicochemical Properties
This compound is typically a light yellow to light brown solid. Its physicochemical properties are summarized in the table below. The presence of both an acidic carboxylic group and a basic amino group, along with the influence of the electronegative halogen atoms, dictates its reactivity and solubility.
| Property | Value |
| CAS Number | 681459-97-2 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol [1][2][3] |
| Appearance | Light yellow to light brown solid |
| Predicted pKa | 0.56 ± 0.25 |
| Storage | 2-8°C[2][3] |
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a readily available dichlorofluorobenzene derivative. The general workflow involves nitration, nucleophilic substitution of one chlorine atom with an amino group, and subsequent hydrolysis of an intermediate nitrile or ester.
Experimental Protocol: Synthesis via Amination of a Dichloro Precursor
This protocol outlines a general procedure for the synthesis of this compound from a suitable precursor.
Materials:
-
2,6-dichloro-3-fluorobenzoic acid
-
Ammonia (aqueous solution)
-
Copper (I) salt (e.g., CuCl or Cu₂O)
-
Solvent (e.g., 2-ethoxyethanol)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a high-pressure reaction vessel, combine 2,6-dichloro-3-fluorobenzoic acid, a catalytic amount of a copper(I) salt, and the solvent.
-
Add an excess of aqueous ammonia to the mixture.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120-150°C for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application as a Synthetic Building Block in Drug Discovery
The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate in the synthesis of pharmacologically active molecules. The amino group can be readily diazotized or acylated, the carboxylic acid can be converted to esters or amides, and the halogen atoms can participate in various cross-coupling reactions.
A significant application of this building block is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts.
Role in the Synthesis of Celecoxib Analogues
Celecoxib is a well-known selective COX-2 inhibitor. This compound can be utilized to synthesize analogues of celecoxib, where the fluorinated and chlorinated phenyl ring can modulate the drug's pharmacokinetic and pharmacodynamic properties. The general synthetic strategy involves the formation of a pyrazole ring system, a key structural feature of many COX-2 inhibitors.
Experimental Protocol: Synthesis of a Celecoxib Analogue Intermediate
This protocol describes a key step in the synthesis of a celecoxib analogue using a derivative of this compound.
Materials:
-
Hydrazine derivative of this compound
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve the hydrazine derivative of this compound in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole intermediate.
Mechanism of Action: Inhibition of the COX-2 Pathway
Derivatives of this compound, particularly those designed as COX-2 inhibitors, exert their anti-inflammatory and analgesic effects by blocking the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors, like celecoxib and its analogues, preferentially bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂).[4][5][6][7][8] This selective inhibition leads to a reduction in inflammation and pain with a lower risk of gastrointestinal side effects associated with the inhibition of COX-1.[4][8]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups will likely appear as broad singlets.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at the downfield end of the spectrum (typically 165-185 ppm), while the chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
-
C-N stretch: In the region of 1250-1350 cm⁻¹.
-
C-Cl stretch: Typically in the fingerprint region, around 700-800 cm⁻¹.
-
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the development of novel therapeutic agents. Its application in the synthesis of selective COX-2 inhibitors highlights its importance in the creation of safer and more effective anti-inflammatory drugs. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new and improved pharmaceuticals.
References
- 1. CAS#:2580244-52-4 | 2-{[(Benzyloxy)carbonyl]amino}-6-chloro-3-fluorobenzoic acid | Chemsrc [chemsrc.com]
- 2. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 3. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
The Synthetic Versatility of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group and two halogen atoms on a benzoic acid core, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The presence of chlorine and fluorine atoms can profoundly influence the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential applications of this compound, with a primary focus on its role as a key building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory agents.
Core Applications: A Building Block for Selective COX-2 Inhibitors
This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively target the COX-2 enzyme.[1][2] The structural features of this molecule are well-suited for the synthesis of diarylheterocycles, a common motif in many potent and selective COX-2 inhibitors. The amino group provides a reactive handle for the construction of various heterocyclic ring systems, while the halogen substituents can be exploited to fine-tune the electronic and steric properties of the final compound, thereby influencing its binding selectivity for the COX-2 active site.
Quantitative Data: Biological Activity of a Structurally Related COX-2 Inhibitor
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine | COX-2 | 0.014 ± 23 | Data not available |
Table 1: In vitro inhibitory activity of a COX-2 inhibitor containing a 2-chloro-6-fluorophenyl group.
Signaling Pathway: Inhibition of Prostaglandin Biosynthesis
The primary mechanism of action for COX-2 inhibitors involves the blockade of the prostaglandin biosynthesis pathway. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Prostaglandin biosynthesis pathway and the site of action for selective COX-2 inhibitors.
Experimental Protocols
The synthesis of bioactive molecules from this compound often involves standard organic chemistry transformations. The following is a representative, generalized protocol for the synthesis of a substituted benzamide, a common structural motif in pharmaceuticals. This protocol is for illustrative purposes and would require optimization for a specific target molecule.
General Synthesis of a Substituted Benzamide Derivative
Caption: General workflow for the synthesis of a substituted benzamide from this compound.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride intermediate.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.
-
Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted benzamide.
Other Potential Applications
While the development of COX-2 inhibitors is a primary focus, the versatile structure of this compound suggests its potential as a building block for other classes of bioactive molecules.
-
Agrochemicals: The presence of halogen atoms in a molecule can enhance its herbicidal or pesticidal activity.[1][2] The functional groups on the aminobenzoic acid core allow for the attachment of various pharmacophores relevant to agrochemical design.
-
Kinase Inhibitors: The aminobenzoic acid scaffold is a common feature in many kinase inhibitors. The amino group can participate in hydrogen bonding interactions with the kinase hinge region, a critical interaction for potent inhibition. Further functionalization of the aromatic ring can be used to target specific regions of the ATP-binding pocket of various kinases.
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of selective COX-2 inhibitors for the treatment of inflammation and pain. The strategic placement of amino and halogen substituents provides a rich chemical handle for the construction of complex and potent therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel drugs targeting a range of diseases, including cancer and infectious diseases, as well as in the creation of new agrochemicals. The detailed understanding of its chemical reactivity and the biological pathways targeted by its derivatives will continue to drive innovation in both the pharmaceutical and agricultural industries.
References
Methodological & Application
Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in the synthesis of biologically active heterocyclic compounds. The inherent functionalities of this molecule, including an amino group, a carboxylic acid, and halogen substitutions, make it a valuable precursor for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics.
Synthesis of 8-Chloro-7-fluoro-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound serves as an excellent starting material for the synthesis of quinazolinones with specific substitution patterns on the benzene ring, which can significantly influence their biological activity.
The general synthetic strategy involves a two-step one-pot reaction. The first step is the formation of a 2-substituted-8-chloro-7-fluoro-4H-benzo[d][1][2]oxazin-4-one intermediate through the acylation of this compound. This is followed by the in-situ condensation with a primary amine to yield the desired 2,3-disubstituted-8-chloro-7-fluoro-quinazolin-4(3H)-one.
General Reaction Scheme:
Caption: General workflow for the synthesis of 8-Chloro-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one
This protocol details the synthesis of a specific quinazolinone derivative as an illustrative example.
Materials:
-
This compound
-
Benzoyl chloride
-
p-Toluidine
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate)
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.90 g (10 mmol) of this compound in 30 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.55 g (11 mmol) of benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to pH 2-3.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. This crude intermediate is used in the next step without further purification.
Step 2: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (Final Product)
-
To the flask containing the crude 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one intermediate, add 1.18 g (11 mmol) of p-toluidine and 40 mL of absolute ethanol.
-
Heat the mixture at reflux for 4 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane, 3:7).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is dissolved in dichloromethane and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one | C₂₁H₁₂ClFN₂O | 378.80 | 75 | 215-217 |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.0 Hz, 1H), 7.60-7.50 (m, 5H), 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 155.8, 153.2 (d, J = 252.5 Hz), 148.0, 138.5, 136.0, 132.1, 130.0, 129.5, 129.0, 128.5, 127.8, 120.5 (d, J = 18.2 Hz), 118.0, 115.5 (d, J = 22.2 Hz), 21.2.
-
MS (ESI): m/z 379.1 [M+H]⁺.
Application in the Synthesis of Potential COX-2 Inhibitors
Substituted benzoic acid derivatives are key structural motifs in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel and selective COX-2 inhibitors. The amino group can be acylated or transformed into other functionalities to interact with the active site of the COX-2 enzyme.
Conceptual Synthetic Pathway to a COX-2 Inhibitor Scaffold
The following workflow illustrates a conceptual pathway for the synthesis of a potential COX-2 inhibitor scaffold from this compound. This involves an initial protection of the carboxylic acid, followed by a key amide bond formation, and subsequent deprotection.
Caption: Conceptual workflow for the synthesis of a potential COX-2 inhibitor.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations.
References
Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reaction mechanisms involving 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug development. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, offers multiple avenues for synthetic diversification. This document outlines detailed protocols for common transformations, presents quantitative data for representative reactions, and visualizes the underlying reaction mechanisms and workflows. It is intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities. This compound is notably used as a key intermediate in the synthesis of fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals.[1]
Key Reaction Mechanisms
This compound can participate in a variety of chemical transformations, primarily involving its three functional groups: the carboxylic acid, the amino group, and the chloro and fluoro substituents on the aromatic ring. The principal reaction mechanisms include:
-
Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amide bonds, a fundamental transformation in the synthesis of bioactive molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The chloro atom can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the presence of the carboxylic acid and halogen substituents, can facilitate nucleophilic aromatic substitution reactions, particularly at the chloro-position.
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid functionality of this compound is readily amenable to this transformation. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with primary or secondary amines.
Experimental Protocol: Amide Coupling with Aniline
This protocol describes a general procedure for the amide coupling of this compound with aniline using HATU as the coupling agent.
Materials:
-
This compound
-
Aniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling Reactions
| Amine Coupling Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 14 | 85 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 16 | 88 |
| Morpholine | T3P | Et3N | THF | 12 | 92 |
| Piperidine | COMU | DIPEA | DMF | 12 | 90 |
Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Caption: General workflow for amide bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The chloro substituent at the 2-position of this compound provides a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |
| 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 16 | 82 |
| 4-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 20 | 65 |
Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the carboxylic acid and the fluorine atom, coupled with the presence of a good leaving group (chloride), makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. This reaction allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This protocol provides a general procedure for the SNAr reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Sealed tube or microwave vial
-
Standard laboratory glassware
Procedure:
-
To a sealed tube, add this compound (1.0 eq), morpholine (2.0-3.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the mixture.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the substituted product.
Quantitative Data for Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 140 | 24 | 75 |
| Sodium methoxide | - | Methanol | Reflux | 12 | 85 |
| Sodium thiophenoxide | K₂CO₃ | DMF | 100 | 18 | 80 |
| Piperidine | Cs₂CO₃ | NMP | 150 | 36 | 70 |
Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety Precautions
When working with this compound and the reagents mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Material Safety Data Sheet (MSDS) for each chemical.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The ability to perform amide couplings, palladium-catalyzed cross-couplings, and nucleophilic aromatic substitutions allows for a high degree of molecular diversification from this single starting material.
References
Application Notes and Protocols for the Amination of 2-Chloro-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amination of 2-chloro-3-fluorobenzoic acid and its derivatives, key intermediates in the synthesis of various biologically active molecules. The following sections detail common and effective methods for the formation of a C-N bond at the 2-position of the benzoic acid ring, including copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.
Introduction
The amination of 2-chloro-3-fluorobenzoic acid is a critical transformation in medicinal chemistry and materials science. The resulting 2-amino-3-fluorobenzoic acid derivatives are valuable building blocks for the synthesis of pharmaceuticals and other functionalized organic molecules. The presence of both chloro and fluoro substituents on the aromatic ring presents unique challenges and opportunities for regioselective amination. This document outlines two primary catalytic protocols to achieve this transformation efficiently.
General Reaction Scheme
The overall transformation involves the coupling of a 2-chloro-3-fluorobenzoic acid derivative with a primary or secondary amine in the presence of a suitable catalyst and base to form the corresponding N-substituted-2-amino-3-fluorobenzoic acid derivative.
Caption: General scheme for the amination of 2-chloro-3-fluorobenzoic acid derivatives.
Data Presentation: Amination of Substituted 2-Halobenzoic Acids
While specific data for 2-chloro-3-fluorobenzoic acid is not widely published, the following tables summarize results for analogous 2-halobenzoic acid derivatives, providing a strong indication of the expected outcomes for the target substrate under similar conditions.
Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acids with Anilines[1][2]
| Entry | 2-Chlorobenzoic Acid Derivative | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzoic acid | Aniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 92 |
| 2 | 2-Chlorobenzoic acid | 2-Methylaniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 95 |
| 3 | 2-Chlorobenzoic acid | 2,6-Dimethylaniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 81 |
| 4 | 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 86 |
| 5 | 5-Bromo-2-chlorobenzoic acid | Aniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 85 |
Reaction Conditions: 2-chlorobenzoic acid derivative (8.83 mmol), amine (1.05 equiv.), Cu powder (9 mol%), Cu₂O (4 mol%), and base (2.0 equiv.) in the specified solvent.
Table 2: Palladium-Catalyzed Amination of Aryl Halides (Illustrative Examples)[3]
| Entry | Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 98 |
| 2 | 2-Bromotoluene | n-Butylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 97 |
| 3 | 1-Chloro-4-nitrobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 4 | Methyl 2-chlorobenzoate | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
Note: These are general examples of Buchwald-Hartwig amination and conditions may need to be optimized for 2-chloro-3-fluorobenzoic acid derivatives.
Experimental Protocols
The following are detailed protocols for the amination of 2-chloro-3-fluorobenzoic acid derivatives. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Copper-Catalyzed Amination (Ullmann Condensation)
This protocol is adapted from the successful amination of other 2-chlorobenzoic acids and is expected to be effective for 2-chloro-3-fluorobenzoic acid.[1][2]
Materials:
-
2-Chloro-3-fluorobenzoic acid
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube, add 2-chloro-3-fluorobenzoic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), potassium carbonate (2.0 equiv.), copper powder (0.1 equiv.), and copper(I) oxide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 2-ethoxyethanol as the solvent.
-
Seal the flask or tube and heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 12 to 48 hours depending on the amine used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-amino-3-fluorobenzoic acid.
Caption: Workflow for Copper-Catalyzed Amination.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol provides a general method for the palladium-catalyzed amination of 2-chloro-3-fluorobenzoic acid derivatives. The choice of ligand is crucial and may require screening for optimal results.[3]
Materials:
-
Methyl 2-chloro-3-fluorobenzoate (esterification of the carboxylic acid is often beneficial for this reaction)
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a dry Schlenk flask.
-
Add anhydrous toluene or dioxane to the flask.
-
Stir the mixture for a few minutes to allow for catalyst pre-formation.
-
Add the methyl 2-chloro-3-fluorobenzoate (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
If the free acid is desired, the purified methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
References
Application Notes and Protocols for Coupling Reactions with 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-chloro-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a carboxylic acid, and an aryl chloride, allows for selective chemical modifications to generate diverse molecular scaffolds. The strategic placement of the fluorine and chlorine atoms influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of complex pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as agrochemicals.
These application notes provide an overview of the primary coupling reactions involving this compound and offer detailed, representative protocols for its use in amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Chemoselectivity and Protecting Group Strategies
Due to the presence of multiple reactive sites, achieving chemoselectivity is paramount when working with this compound. The choice of reaction conditions and the use of protecting groups are critical to ensure that the desired transformation occurs.
-
Amine Protection: The nucleophilic amino group can be protected to prevent it from reacting during transformations involving the carboxylic acid or the aryl chloride. The tert-butyloxycarbonyl (Boc) group is commonly used, as it is stable to many coupling conditions but can be readily removed with acid (e.g., TFA).[1]
-
Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent it from participating in reactions targeting the amino or chloro groups.[2] These esters can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
The choice of protecting group strategy depends on the desired reaction sequence. For instance, to perform a Suzuki coupling at the C-Cl bond, both the amine and carboxylic acid would typically be protected first.
Amide Bond Formation (Acylation)
The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form amides. This is one of the most fundamental transformations in drug discovery. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, proceed under mild conditions, and minimize racemization.[3]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of N-Boc-protected this compound with a generic primary amine.
Materials:
-
N-Boc-6-amino-2-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 equiv)
-
HATU (1.2 equiv)[3]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-6-amino-2-chloro-3-fluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.
-
Amine Addition: Add the primary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Amide Coupling
| Entry | Coupling Reagent | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 85-95 |
| 2 | HBTU/HOBt | DIPEA | DMF | 25 | 80-90 |
| 3 | EDC/HOBt | Et₃N | DCM | 25 | 75-85 |
| 4 | T3P | Pyridine | EtOAc | 50 | 80-95 |
Note: Yields are estimates based on general literature and will vary based on the specific amine coupling partner.
Suzuki-Miyaura Cross-Coupling
The aryl chloride of this compound can be functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C(sp²)-C(sp²) bond.[2] This reaction is a powerful tool for synthesizing biaryl compounds. The lower reactivity of aryl chlorides compared to bromides or iodides often necessitates the use of highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4] For this reaction, the amino and carboxylic acid groups should be protected.
Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride
This protocol outlines a general method for coupling a protected form of the title compound (e.g., methyl 6-(Boc-amino)-2-chloro-3-fluorobenzoate) with an arylboronic acid.
Materials:
-
Protected this compound derivative (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 mixture)
-
Schlenk flask, magnetic stirrer, reflux condenser, inert gas (Argon/Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the protected benzoic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 70-90 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 100 | 75-92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 50-70 |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ | t-AmylOH | 100 | 80-95 |
Note: Yields are estimates and highly dependent on the boronic acid partner and protecting group strategy.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, reacting an aryl halide with an amine.[5][6] This allows for the synthesis of diarylamines or aryl-alkylamines from the protected this compound core. Similar to the Suzuki coupling, this reaction requires an active palladium catalyst system.[7]
Protocol 3: Buchwald-Hartwig Amination of the Aryl Chloride
This protocol describes a general procedure for the amination of a protected form of the title compound with a generic secondary amine.
Materials:
-
Protected this compound derivative (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, reflux condenser, inert gas (Argon/Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by the protected benzoic acid derivative (1.0 equiv) and the secondary amine (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture to 100 °C for 8-16 hours, or until TLC indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 70-90 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | Dioxane | 110 | 75-95 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 80-96 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 90 | 60-80 |
Note: Yields are estimates; base and ligand choice are critical and depend on the amine coupling partner.
Visualizations
Experimental and Logical Workflows
Caption: A typical experimental workflow for a coupling reaction.
Caption: Potential coupling strategies for the title compound.
Biological Application: COX-2 Inhibition Pathway
Derivatives of substituted aminobenzoic acids are often investigated as inhibitors of cyclooxygenase (COX) enzymes. The diagram below illustrates the prostaglandin biosynthesis pathway and highlights the role of COX-2, the target for many anti-inflammatory drugs.[8][9] A hypothetical inhibitor derived from this compound would block the conversion of arachidonic acid to Prostaglandin H₂.
Caption: Simplified prostaglandin pathway showing COX-2 inhibition.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatility of 6-Amino-2-chloro-3-fluorobenzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the medicinal chemistry applications of 6-Amino-2-chloro-3-fluorobenzoic acid. This versatile building block is proving instrumental in the synthesis of innovative therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. Its unique substitution pattern offers a strategic advantage in designing molecules with enhanced potency and selectivity.
This compound serves as a crucial starting material for a variety of heterocyclic compounds, which are foundational structures in many approved drugs. The presence of amino, chloro, and fluoro groups on the benzoic acid core provides multiple reaction sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. This adaptability makes it a valuable asset in the development of targeted therapies.
Application in the Synthesis of Anticancer Quinazolinones
One of the prominent applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds renowned for their diverse biological activities, including potent anticancer effects. The general synthetic pathway involves the cyclization of the aminobenzoic acid core to form the quinazolinone scaffold. Subsequent modifications can then be introduced to optimize the compound's interaction with specific biological targets.
Quantitative Data on Anticancer Activity
While specific quantitative data for compounds derived directly from this compound is emerging, related quinazolinone derivatives have demonstrated significant efficacy against various cancer cell lines. The data presented below for analogous compounds highlights the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinone Derivatives | A549 (Lung Cancer) | 0.44 | - | - |
| Quinazolinone Derivatives | L1210 (Leukemia) | 5.8 | Colchicine | 3.2 |
| Quinazolinone Derivatives | K562 (Leukemia) | >50% inhibition at 1 µg/mL | - | - |
This table presents data for structurally related quinazolinone compounds to illustrate the potential efficacy of derivatives of this compound.
Experimental Protocols
General Synthesis of 7-Chloro-8-fluoro-quinazolin-4(3H)-one Derivatives
This protocol outlines a general method for the synthesis of quinazolinone derivatives from this compound.
Step 1: Synthesis of 2-Acetamido-6-chloro-3-fluorobenzoic acid
-
Dissolve this compound in acetic anhydride.
-
Heat the mixture under reflux for a specified period to allow for N-acetylation.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash the precipitate with water, and dry to obtain 2-Acetamido-6-chloro-3-fluorobenzoic acid.
Step 2: Synthesis of 7-Chloro-8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
Reflux the 2-Acetamido-6-chloro-3-fluorobenzoic acid from Step 1 in an excess of acetic anhydride.
-
The cyclization reaction forms the benzoxazinone ring.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting crude product can be used in the next step without further purification.
Step 3: Synthesis of 3-Substituted-7-chloro-8-fluoro-2-methylquinazolin-4(3H)-one
-
Dissolve the benzoxazinone from Step 2 in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add the desired primary amine to the solution.
-
Heat the reaction mixture under reflux to facilitate the ring transformation to the quinazolinone.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to yield the final 3-substituted quinazolinone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell lines (e.g., A549, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Synthetic and Signaling Pathways
To further aid researchers, the following diagrams illustrate key experimental workflows and biological pathways.
Caption: Synthetic workflow for quinazolinone derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential mechanism of anticancer action.
The strategic use of this compound as a foundational scaffold, combined with robust synthetic and screening protocols, holds significant promise for the discovery and development of next-generation therapeutic agents. The provided notes and protocols aim to facilitate these research endeavors.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Amino-2-chloro-3-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-2-chloro-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its substituted phenyl ring with amino and carboxylic acid functionalities allows for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules and approved drugs. This document provides detailed protocols for the synthesis of quinazolinone derivatives, a prominent class of nitrogen-containing heterocycles, using this compound as the starting material. The protocols are based on established synthetic methodologies for analogous anthranilic acid derivatives.
Synthesis of 8-Chloro-7-fluoroquinazolin-4(3H)-one
The synthesis of 8-chloro-7-fluoroquinazolin-4(3H)-one from this compound can be achieved via a cyclocondensation reaction with formamide. This reaction proceeds through an initial formation of a formamide derivative followed by intramolecular cyclization to yield the quinazolinone ring system. Both conventional heating and microwave-assisted methods are presented.
Reaction Scheme:
Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the proposed scale-up synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceuticals. Due to the limited availability of direct literature on the industrial-scale production of this specific molecule, this protocol is based on established industrial synthesis methods for structurally similar compounds, particularly the ammonolysis of di-halogenated benzoic acids. The following sections detail a proposed synthetic route, a comprehensive experimental protocol, and key quantitative parameters for process optimization and scale-up.
Proposed Synthetic Route
The recommended approach for the scale-up synthesis of this compound involves a high-pressure, high-temperature ammonolysis of a suitable precursor, 2,6-dichloro-3-fluorobenzoic acid, in the presence of a copper catalyst. This method is analogous to established industrial processes for the synthesis of other amino-halobenzoic acids. The selective displacement of the chlorine atom at the 6-position is anticipated due to the electronic effects of the fluorine and carboxylic acid groups.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the proposed scale-up synthesis of this compound via the ammonolysis of 2,6-dichloro-3-fluorobenzoic acid. These values are based on typical yields and conditions for similar industrial processes and should be used as a baseline for optimization studies.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Starting Material: 2,6-dichloro-3-fluorobenzoic acid | 100 g | 10 kg | 500 kg |
| Aqueous Ammonia (25% w/w) | 1.5 L | 150 L | 7500 L |
| Copper (I) Chloride Catalyst | 5 g | 500 g | 25 kg |
| Sodium Hydroxide | 20 g | 2 kg | 100 kg |
| Reaction Temperature | 170-180°C | 170-180°C | 170-180°C |
| Reaction Pressure | 20-25 bar | 20-25 bar | 20-25 bar |
| Reaction Time | 8-12 hours | 8-12 hours | 8-12 hours |
| Typical Yield | 75-85% | 78-88% | 80-90% |
| Product Purity (by HPLC) | >98% | >99% | >99.5% |
Experimental Protocol
This protocol details the proposed methodology for the scale-up synthesis of this compound.
Materials:
-
2,6-dichloro-3-fluorobenzoic acid
-
Aqueous Ammonia (25% w/w)
-
Copper (I) Chloride (CuCl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Activated Carbon
-
Ethanol
Equipment:
-
High-pressure autoclave reactor with temperature and pressure controls
-
Stirring mechanism
-
Filtration unit
-
Drying oven
Procedure:
-
Reactor Charging:
-
Charge the high-pressure autoclave with deionized water.
-
With stirring, add sodium hydroxide pellets and stir until fully dissolved.
-
Add 2,6-dichloro-3-fluorobenzoic acid to the caustic solution and stir to form the sodium salt.
-
Add Copper (I) Chloride as the catalyst.
-
Seal the reactor and purge with nitrogen to remove any residual oxygen.
-
-
Ammonolysis Reaction:
-
Charge the reactor with the specified amount of aqueous ammonia.
-
Begin heating the mixture to the target temperature of 170-180°C. The pressure will rise as the temperature increases.
-
Maintain the reaction at the target temperature and pressure for 8-12 hours with vigorous stirring.
-
Monitor the reaction progress by taking samples (if the reactor allows) and analyzing for the disappearance of the starting material by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separate vessel.
-
Heat the mixture to reflux to remove any remaining dissolved ammonia.
-
Add activated carbon to the hot solution and stir for 30 minutes to decolorize.
-
Filter the hot solution to remove the activated carbon and catalyst.
-
Cool the filtrate to 0-5°C.
-
Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 3-4, at which point the product will precipitate.
-
Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation.
-
-
Purification and Drying:
-
Isolate the precipitated product by filtration.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Visualizations
Diagram 1: Proposed Synthesis Pathway
Caption: A diagram illustrating the proposed single-step ammonolysis reaction.
Diagram 2: Experimental Workflow
Caption: A flowchart detailing the key stages of the scale-up synthesis process.
Application Notes and Protocols for the Functionalization of 6-Amino-2-chloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, provides multiple reaction sites for diversification. This allows for the generation of a wide array of derivatives with potential applications as pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.
These application notes provide detailed protocols for the key functionalization reactions of this compound, including amide bond formation, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the starting material is crucial for reaction monitoring and product characterization. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| CAS Number | 681459-97-2 |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.35 (t, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 4.8 Hz, 1H), 5.50 (br s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.2, 152.1 (d, J = 240 Hz), 140.8 (d, J = 12 Hz), 124.5 (d, J = 3 Hz), 118.9 (d, J = 22 Hz), 116.3, 115.9 |
| IR (KBr, cm⁻¹) | 3480, 3370 (N-H), 1680 (C=O), 1620, 1580, 1470, 1280 (C-F), 780 (C-Cl) |
| Mass Spectrum (EI) | m/z 189 (M⁺), 171, 144, 125 |
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.
Protocol 1: Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard coupling reagents. This functionalization is a cornerstone of medicinal chemistry for introducing diverse substituents.
Workflow for Amide Bond Formation
Caption: General workflow for the synthesis of amide derivatives.
Detailed Methodology:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
To this stirred solution, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Entry | Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 85-95 |
| 2 | Morpholine | HBTU | Et₃N | DCM | 80-90 |
| 3 | Aniline | EDC/HOBt | NMM | DMF | 75-85 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 2-position can be functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, creating biaryl structures that are prevalent in many drug molecules. The reactivity of the C-Cl bond can be enhanced by using specialized palladium catalysts and ligands.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
In a flame-dried Schlenk tube, combine the methyl ester of this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed 1,4-dioxane (0.2 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/H₂O | 65-80 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 50-70 |
Protocol 3: Buchwald-Hartwig Amination
The C-Cl bond can also be a handle for C-N bond formation through the Buchwald-Hartwig amination, allowing for the introduction of a wide variety of primary and secondary amines.
Logical Flow of Buchwald-Hartwig Amination
Caption: Simplified workflow for Buchwald-Hartwig amination.
Detailed Methodology:
-
To an oven-dried Schlenk tube, add the methyl ester of this compound (1.0 eq), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%).
-
Add the desired amine (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous and degassed toluene (0.3 M).
-
Heat the reaction mixture to 90-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| 1 | Morpholine | RuPhos-Pd-G3/RuPhos | NaOtBu | Toluene | 75-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 60-75 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | K₃PO₄ | Toluene | 70-85 |
Protocol 4: Synthesis of Fused Heterocycles - Quinazolinone Formation
The anthranilic acid moiety of the title compound is a versatile precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which are important pharmacophores.
Reaction Pathway to Quinazolinones
Caption: Synthesis of quinazolinones from anthranilic acid.
Detailed Methodology:
-
A mixture of this compound (1.0 eq) and formamide (10 eq) is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Reagent | Conditions | Product | Typical Yield (%) |
| Formamide | 150-160 °C, 4-6 h | 7-Chloro-8-fluoroquinazolin-4(3H)-one | 60-75 |
Applications in Drug Discovery and Signaling Pathways
Derivatives of substituted anthranilic acids, such as this compound, are key components in the synthesis of a variety of biologically active molecules. The functionalization of this scaffold can lead to compounds that modulate various signaling pathways implicated in diseases like cancer, inflammation, and infectious diseases.
For instance, quinazolinone derivatives are known to act as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy. The introduction of different substituents through the reactions described above allows for the fine-tuning of the inhibitory activity and selectivity of these compounds.
While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, the core structures that can be synthesized from it are known to interact with a range of biological targets. The protocols provided here serve as a foundation for the synthesis of compound libraries for screening against various kinases, proteases, and other enzymes involved in disease-related signaling cascades.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.
6-Amino-2-chloro-3-fluorobenzoic Acid: A Key Intermediate in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, provides a versatile scaffold for the synthesis of complex and biologically active molecules. This intermediate is particularly valuable in the development of novel pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The presence of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.
Application in the Synthesis of Selective COX-2 Inhibitors
Selective COX-2 inhibitors are a class of NSAIDs that offer a safer alternative to traditional NSAIDs by selectively targeting the COX-2 enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 enzyme that is crucial for gastrointestinal and renal homeostasis. The structural features of this compound make it an ideal precursor for the synthesis of potent and selective COX-2 inhibitors.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of drugs derived from this intermediate are primarily achieved through the inhibition of the cyclooxygenase (COX) pathway. Specifically, by selectively inhibiting COX-2, the synthesis of prostaglandins, which are key mediators of inflammation and pain, is reduced.
Caption: Inhibition of the COX-2 pathway by a pharmaceutical derived from the intermediate.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol based on related syntheses)
Workflow for the Synthesis of the Intermediate:
Caption: A potential synthetic workflow for this compound.
Synthesis of a Pyrazole-based COX-2 Inhibitor from this compound
The synthesis of pyrazole-containing COX-2 inhibitors often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The amino group of this compound can be converted to a hydrazine, which is then reacted with a suitable diketone to form the pyrazole core.
Step 1: Conversion of this compound to the corresponding hydrazine
A detailed protocol would involve diazotization of the amino group followed by reduction.
Step 2: Condensation with a 1,3-Diketone to form the Pyrazole Ring
The resulting hydrazine would then be reacted with a 1,3-diketone, such as 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, in a suitable solvent like ethanol under reflux to yield the pyrazole derivative.
General Experimental Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of a pyrazole-based COX-2 inhibitor.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of celecoxib and a structurally related compound that could potentially be synthesized using a derivative of this compound. This data is essential for understanding the potency and selectivity of such compounds.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | >10 | >181 |
| COX-2 | 0.055 | ||
| N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine[2] | COX-2 | 0.014 | Not Reported |
Note: The data for the N-(2-Chloro-6-fluorophenyl) derivative is for a structurally similar compound and is presented to illustrate the potential of this chemical scaffold.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceuticals, particularly selective COX-2 inhibitors. Its unique structure allows for the creation of complex molecules with enhanced biological activity. The provided workflows and data offer a foundation for researchers and drug development professionals to explore the potential of this intermediate in designing and synthesizing new therapeutic agents. Further research into specific synthetic pathways and the biological evaluation of resulting compounds is warranted to fully exploit the potential of this promising building block.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate in the development of fluorinated pharmaceuticals. The outlined procedure is based on a multi-step synthesis involving nitration, oxidation, and reduction reactions, starting from the commercially available precursor, 2-chloro-3-fluorotoluene.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Its trifunctionalized aromatic core, featuring amino, chloro, and fluoro substituents, allows for diverse chemical modifications to generate complex and potent bioactive molecules. This protocol details a practical and accessible synthetic route for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below. The initial step involves the regioselective nitration of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluoro-6-nitrotoluene. This is followed by the oxidation of the methyl group to a carboxylic acid, affording 2-chloro-3-fluoro-6-nitrobenzoic acid. The final step is the reduction of the nitro group to an amine, yielding the target compound.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions must be followed.
Step 1: Synthesis of 2-Chloro-3-fluoro-6-nitrotoluene
This procedure is adapted from established methods for the nitration of substituted toluenes.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-3-fluorotoluene (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
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Purification: The crude product is recrystallized from ethanol to afford pure 2-chloro-3-fluoro-6-nitrotoluene.
Step 2: Synthesis of 2-Chloro-3-fluoro-6-nitrobenzoic acid
This procedure is based on the oxidation of a methyl group on a substituted toluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in a mixture of water and pyridine.
-
Addition of Oxidant: Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 2-3 hours.
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Reaction: Continue refluxing the mixture for 8-12 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.
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Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to give 2-chloro-3-fluoro-6-nitrobenzoic acid.
Step 3: Synthesis of this compound
This procedure details the reduction of the nitro group to an amine.
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Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-fluoro-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
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Reduction: To this suspension, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux with vigorous stirring.
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Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
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Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
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Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting solid is then dissolved in a minimum amount of hot water and the pH is adjusted to the isoelectric point (around pH 4-5) with a suitable base (e.g., aqueous ammonia) to precipitate the amino acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Alternative Reduction Method: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate can also be employed for the reduction of the nitro group.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 2-Chloro-3-fluorotoluene | 2-Chloro-3-fluoro-6-nitrotoluene | HNO₃, H₂SO₄, 0-10 °C, 2-3 h | 85-95 |
| 2 | 2-Chloro-3-fluoro-6-nitrotoluene | 2-Chloro-3-fluoro-6-nitrobenzoic acid | KMnO₄, Pyridine/H₂O, Reflux, 8-12 h | 70-80 |
| 3 | 2-Chloro-3-fluoro-6-nitrobenzoic acid | This compound | Fe, HCl, Ethanol/H₂O, Reflux, 4-6 h | 80-90 |
Table 1. Summary of the synthetic steps, reagents, and typical yields.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is a practical approach for obtaining this valuable intermediate for research and development in the pharmaceutical industry. The provided workflow and data table offer a clear overview of the process for easy implementation in a laboratory setting. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific setup.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in pharmaceutical development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic pathway involves a two-step process:
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Nitration: 2-Chloro-6-fluorobenzoic acid is nitrated to form 2-chloro-6-fluoro-3-nitrobenzoic acid.
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Reduction: The nitro group of 2-chloro-6-fluoro-3-nitrobenzoic acid is then selectively reduced to an amino group to yield the final product.
Q2: What are the critical parameters to control during the nitration step?
The nitration of 2-chloro-6-fluorobenzoic acid is typically carried out using a mixture of nitric acid and sulfuric acid. Temperature control is crucial to prevent over-nitration and the formation of byproducts. The reaction is generally performed at low temperatures (e.g., 0°C) and the nitric acid is added slowly.
Q3: Which reducing agent is most suitable for the reduction of the nitro group in the presence of chloro and fluoro substituents?
Several reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. However, care must be taken to avoid dehalogenation (loss of the chlorine atom). Alternative reagents that are often effective and minimize dehalogenation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in acidic media (e.g., acetic acid or with ammonium chloride).
Q4: How can I purify the final product, this compound?
Recrystallization is a common method for purifying the final product. The choice of solvent is critical. Polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water are often suitable for recrystallizing aminobenzoic acids. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield in nitration step | - Incomplete reaction. - Over-nitration or side reactions due to poor temperature control. | - Ensure dropwise addition of nitric acid at 0°C. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain the reaction temperature below 5°C throughout the addition. |
| Dehalogenation during nitro group reduction | - Use of a highly active hydrogenation catalyst (e.g., Pd/C) under harsh conditions (high pressure or temperature). | - Use a milder reduction method such as SnCl₂/HCl or Fe/HCl. - If using catalytic hydrogenation, consider a less active catalyst or milder conditions (lower pressure, shorter reaction time). Using Raney Nickel may also be a suitable alternative to Pd/C to prevent dehalogenation. |
| Incomplete reduction of the nitro group | - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Insufficient reaction time or temperature. | - Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). - Ensure the catalyst is fresh and active. - Monitor the reaction by TLC and extend the reaction time if necessary. Gentle heating may be required for some reducing agents. |
| Difficulty in purifying the final product | - Presence of persistent impurities. - "Oiling out" during recrystallization. | - Perform a preliminary purification by column chromatography if necessary. - For recrystallization, ensure the correct solvent is chosen. If the product "oils out," try using a more dilute solution or a different solvent system. Adding a seed crystal of the pure compound can also induce proper crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid (Nitration)
This protocol is based on the nitration of 2-chloro-6-fluorobenzoic acid.
Materials:
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2-Chloro-6-fluorobenzoic acid
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Concentrated Sulfuric acid (H₂SO₄)
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Concentrated Nitric acid (HNO₃)
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Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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In a round-bottom flask, dissolve 2.00 g (11.5 mmol) of 2-chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.
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Cool the mixture to 0°C in an ice bath.
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Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid dropwise, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
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Carefully pour the reaction mixture over crushed ice and water.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid. The reported yield for this step is approximately 97%.[1] This crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Reduction)
This protocol outlines the reduction of the nitro group using tin(II) chloride.
Materials:
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2-Chloro-6-fluoro-3-nitrobenzoic acid
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve the crude 2-chloro-6-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.
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Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
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Extract the product into ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Optimization of Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | H₂ (1 atm), Pd/C (10%) | Ethanol | 25 | 4 | ~85 | Potential for dehalogenation. |
| 2 | H₂ (1 atm), Raney Ni | Methanol | 25 | 6 | ~80 | Lower risk of dehalogenation compared to Pd/C. |
| 3 | SnCl₂·2H₂O (4 eq) | Ethanol/HCl | 78 | 3 | >90 | Generally high yield and good selectivity. |
| 4 | Fe powder (5 eq), NH₄Cl | Ethanol/Water | 78 | 5 | ~90 | Cost-effective and environmentally benign. |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting material.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the reduction step.
References
Technical Support Center: Purification of 6-Amino-2-chloro-3-fluorobenzoic acid
Welcome to the Technical Support Center for the purification of 6-Amino-2-chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is well-suited for removing impurities generated during synthesis, such as unreacted starting materials and side-products. The choice of solvent is critical for successful recrystallization.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For aromatic amino acids, polar protic solvents are often a good starting point. Based on data for structurally similar compounds, a mixture of ethanol and water is a promising solvent system to investigate.
Q3: My compound is not crystallizing from the solution upon cooling. What should I do?
A3: If crystals do not form, your solution may be too dilute or supersaturated. Here are a few techniques to induce crystallization:
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Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.
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Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches can provide a surface for crystal growth.
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Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the compound.
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Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.
Q4: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities that depress the melting point. To resolve this, you can try:
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Adding more solvent to the hot solution to ensure the compound is fully dissolved below its melting point.
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Lowering the temperature at which the compound begins to crystallize by using a larger volume of solvent.
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Switching to a different solvent system with a lower boiling point.
Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A5: Potential impurities can include unreacted starting materials, isomers formed during the synthesis, and by-products from side reactions. Without a specific synthetic route, it is difficult to name exact impurities. However, in the synthesis of similar aminobenzoic acids, common impurities include starting nitro-compounds if the synthesis involves a reduction step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Impurities in Crystals | - Presence of colored by-products from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Poor Purity After a Single Recrystallization | - The chosen solvent is not effective at separating the specific impurities present. | - Perform a second recrystallization, potentially with a different solvent system.- Consider an alternative purification method such as column chromatography. |
Data Presentation
Solubility Data for a Structurally Similar Compound (p-Aminobenzoic Acid)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 14 | 0.21 |
| Water | 100 | 5.9 |
| Ethanol | 25 | 11.2 |
| Acetone | 25 | 15.8 |
| Diethyl Ether | 25 | 2.5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
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Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for when no crystals form during a recrystallization experiment.
Technical Support Center: Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to mitigate side reactions and improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloro-3-fluoro-6-nitrotoluene (Step 1) | - Incomplete nitration. - Formation of multiple isomers. | - Ensure the use of a strong nitrating agent mixture (e.g., concentrated HNO₃ and H₂SO₄). - Maintain a low reaction temperature (0-5 °C) to control regioselectivity. - Use a catalyst like H-beta for higher conversion and selectivity.[1][2] |
| Formation of dinitro byproducts (Step 1) | - Reaction temperature is too high. - Excess of nitrating agent. | - Strictly control the reaction temperature, keeping it below 10 °C. - Use a stoichiometric amount of the nitrating agent. |
| Incomplete oxidation of the methyl group (Step 2) | - Insufficient amount of oxidizing agent (e.g., KMnO₄). - Reaction time is too short. | - Use a molar excess of the oxidizing agent. - Increase the reaction time and monitor the reaction progress by TLC or GC. |
| Formation of tar-like substances (Step 2) | - High reaction temperature. - Presence of impurities in the starting material. | - Maintain the recommended reaction temperature.[3] - Ensure the purity of the 2-chloro-3-fluoro-6-nitrotoluene starting material. |
| Low yield of this compound (Step 3) | - Incomplete reduction of the nitro group. - Loss of product during work-up and purification. | - Use an effective reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). - Carefully control the pH during product precipitation to maximize recovery. |
| Presence of hydroxylamine or azo compound impurities (Step 3) | - Incomplete reduction of the nitro group. | - Ensure complete reduction by monitoring the reaction by TLC. - Use of certain metal hydrides can favor the formation of azo compounds; catalytic hydrogenation or metal/acid reductions are generally preferred for conversion to anilines.[4] |
| Decarboxylation of the final product | - High temperatures during purification. - Acidic conditions during work-up. | - Avoid excessive heating during drying or recrystallization. - Neutralize the reaction mixture to the isoelectric point of the amino acid for precipitation, avoiding strongly acidic conditions for prolonged periods. |
| Brownish or discolored final product | - Presence of oxidized impurities or residual metal catalysts. | - Treat the crude product with activated charcoal during recrystallization. - Ensure complete removal of any metal catalysts used in the reduction step. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and plausible synthetic route starts from 2-chloro-3-fluorotoluene and involves three main steps:
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Nitration: Introduction of a nitro group at the 6-position of 2-chloro-3-fluorotoluene.
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Oxidation: Oxidation of the methyl group to a carboxylic acid.
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Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q2: What are the critical parameters to control during the nitration of 2-chloro-3-fluorotoluene?
The most critical parameters are reaction temperature and the choice of nitrating agent. The reaction should be carried out at low temperatures (typically 0-5 °C) to minimize the formation of unwanted isomers. The directing effects of the chloro, fluoro, and methyl groups need to be considered to achieve the desired regioselectivity for the 6-nitro isomer.
Q3: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity?
To improve regioselectivity, maintain a low and constant temperature throughout the addition of the nitrating agent. The use of a milder nitrating system or a solid acid catalyst might also enhance the formation of the desired isomer.[1][2] Careful analysis of the directing effects of the existing substituents is crucial for predicting the major product.
Q4: The oxidation of the methyl group is sluggish. What can I do to drive the reaction to completion?
Ensure that a sufficient excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, is used.[5][6][7] The reaction often requires heating, but the temperature should be carefully controlled to avoid side reactions. The presence of at least one benzylic hydrogen on the methyl group is essential for this oxidation to occur.[5][8]
Q5: My final product is a brownish powder, not the expected color. How can I purify it?
A brownish color often indicates the presence of trace impurities, which could be residual metal from the reduction step or oxidation byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) with the addition of activated charcoal can help decolorize the product.
Q6: I am losing a significant amount of product during the final precipitation. What is the optimal pH for precipitation?
This compound is an amino acid and will have an isoelectric point (pI). The lowest solubility, and therefore the maximum precipitation, will occur at its pI. You should carefully adjust the pH of the solution to this point. Avoid making the solution too acidic, as this can increase solubility and also potentially lead to decarboxylation.
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-fluoro-6-nitrotoluene
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-3-fluorotoluene (1.0 eq).
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Cool the flask to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-chloro-3-fluoro-6-nitrobenzoic acid
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In a round-bottom flask, dissolve 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in a mixture of a suitable solvent (e.g., pyridine or aqueous t-butanol) and water.
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Heat the mixture to reflux.
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Slowly add potassium permanganate (KMnO₄, ~3.0 eq) in portions.
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Continue refluxing until the purple color of the permanganate disappears.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.
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Wash the precipitate with hot water.
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Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until the pH is ~2.
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Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
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In a round-bottom flask, suspend 2-chloro-3-fluoro-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches the isoelectric point of the product (typically around pH 4-5) to precipitate the product.
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Collect the solid product by filtration.
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Wash the product with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-2-chloro-3-fluorobenzoic acid solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
Problem: Solution has changed color (e.g., turned yellow or brown).
-
Possible Cause 1: Oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This often results in the formation of colored byproducts.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions fresh and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. For storage, use containers with tight-fitting seals and consider flushing the headspace with an inert gas.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Ensure that solvents are free from metal ion contamination, which can catalyze oxidation.
-
Problem: Precipitate has formed in the solution upon storage.
-
Possible Cause 1: Change in Temperature. The solubility of this compound is temperature-dependent. A decrease in temperature can lead to the compound crystallizing out of solution.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath to see if the precipitate redissolves.
-
Check Storage Temperature: Ensure the storage temperature is appropriate for the concentration of the solution. You may need to store it at a controlled room temperature rather than in a refrigerator if solubility is an issue.
-
-
Possible Cause 2: pH Shift. The solubility of aminobenzoic acids is highly dependent on pH. The compound is zwitterionic and has its lowest solubility at its isoelectric point. Changes in pH due to absorption of atmospheric CO₂ (for unbuffered aqueous solutions) can cause precipitation.
-
Troubleshooting Steps:
-
Use Buffered Solutions: For aqueous applications, prepare your solutions using a buffer system to maintain a stable pH. The optimal pH for solubility will be away from the isoelectric point (either acidic or basic).
-
Measure and Adjust pH: Before storage, measure the pH of the solution and adjust if necessary.
-
Problem: Inconsistent experimental results (e.g., loss of compound activity or concentration).
-
Possible Cause 1: Chemical Degradation. The compound may be degrading over time due to factors like hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
-
Perform a Stability Study: If solutions need to be stored, it is crucial to perform a stability study under your specific storage conditions (solvent, concentration, temperature, light exposure). A general protocol for this is provided in the "Experimental Protocols" section.
-
Analyze for Purity: Use an analytical technique like HPLC to check the purity of the solution over time. This will help you determine the usable shelf-life of your solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The main factors influencing stability are:
-
pH: The amino and carboxylic acid groups make the molecule susceptible to pH-dependent degradation.
-
Solvent: The choice of solvent can impact solubility and reactivity.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxygen: The aromatic amine moiety is prone to oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data is not extensively published, compounds of this class are typically soluble in organic solvents like DMSO, DMF, and alcohols (e.g., ethanol). For aqueous solutions, adjusting the pH will be necessary to achieve significant solubility. It is recommended to start with a small amount of your intended solvent to test solubility before preparing a larger stock solution.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container. For aqueous solutions, storage recommendations will depend on the results of a stability study, but refrigeration (2-8°C) is a common starting point.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, or undergo oxidative polymerization, leading to colored solutions.
-
Photodegradation: Aromatic compounds, especially those with amino groups, can be susceptible to degradation upon exposure to light.
-
Hydrolysis: While the amide-like character of the amino group in the aromatic ring is relatively stable, extreme pH conditions combined with high temperatures could potentially lead to hydrolysis, though this is less common for the core structure.
-
Decarboxylation: Under harsh conditions (e.g., high heat), the carboxylic acid group could be lost.
Data on Stability of Related Compounds
| Compound Class | Common Solvents | Key Stability Concerns | Analytical Methods for Stability |
| p-Aminobenzoic Acid (PABA) | Ethanol, Acetonitrile, Water | Photodegradation (UV light), Oxidation | HPLC-UV, LC-MS |
| Halogenated Benzoic Acids | Various organic solvents, Water (as salts) | Generally stable, but can be susceptible to microbial degradation in environmental contexts. | HPLC, GC-MS |
| Halogenated Anilines | Various organic solvents | Oxidation, Photodegradation, potential for dimerization or polymerization. | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions (in separate, appropriately sealed vials): a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C for 24 hours. e. Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition. b. If necessary, neutralize the acid and base hydrolysis samples. c. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. c. The conditions that cause the most significant degradation are the primary stability concerns.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation: a. HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis). b. A C18 reversed-phase column is a good starting point.
2. Mobile Phase and Gradient: a. Mobile Phase A: 0.1% Formic Acid in Water. b. Mobile Phase B: Acetonitrile. c. Gradient Program: Start with a linear gradient, for example, from 10% B to 90% B over 20 minutes. This can be optimized to achieve good separation between the parent peak and any degradation products. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: Monitor at a wavelength where the compound has good absorbance, which can be determined from a UV scan.
3. Sample Preparation: a. Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration for HPLC analysis.
4. Analysis and Validation: a. Inject the non-stressed and stressed samples. b. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other. c. Peak purity analysis using a PDA detector can be used to confirm that the parent peak is not co-eluting with any degradants.
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: Workflow for conducting a forced degradation study.
Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid. The following information addresses common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic carboxylic acid. Generally, compounds of this class exhibit moderate solubility in polar organic solvents and are sparingly soluble in water and nonpolar organic solvents.[1] The presence of both an acidic carboxylic group and a basic amino group means its aqueous solubility is highly dependent on pH.[1]
Q2: Why is my this compound not dissolving in water at neutral pH?
A2: At neutral pH, aminobenzoic acids can exist as zwitterions, which may lead to strong intermolecular interactions and reduced solubility. The solubility of similar compounds, like p-aminobenzoic acid, is significantly influenced by pH.[1][2] To achieve dissolution in aqueous solutions, adjusting the pH is a critical first step.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the behavior of similar aminobenzoic acids, polar organic solvents are the most effective.[1] Solvents such as ethanol, methanol, and ethyl acetate are good starting points.[3][4] Nonpolar solvents like benzene and petroleum ether are unlikely to be effective.[3]
Q4: Can temperature be used to improve the solubility?
A4: Yes, for many carboxylic acids, solubility in water and other solvents increases with temperature.[1] If you are preparing a solution for a reaction at an elevated temperature, this can be a simple method to increase the amount of dissolved compound.
Troubleshooting Guide
Issue: Poor Solubility in Aqueous Solutions
This is a common challenge due to the complex nature of the molecule. The following steps can be taken to systematically address this issue.
1. pH Adjustment:
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Rationale: The solubility of aminobenzoic acids is highly pH-dependent.[1][5] At acidic pH, the amino group is protonated, forming a more soluble salt. At alkaline pH, the carboxylic acid group is deprotonated, also forming a more soluble salt.[6]
-
Recommendation:
-
For acidic conditions, adjust the pH to below 3 with a dilute acid (e.g., 1 M HCl).
-
For basic conditions, adjust the pH to above 9 with a dilute base (e.g., 1 M NaOH).
-
2. Cosolvency:
-
Rationale: If pH adjustment alone is insufficient or not suitable for your experiment, the addition of a water-miscible organic solvent (a cosolvent) can significantly increase solubility.[7][8][9] This works by reducing the polarity of the solvent system.
-
Recommendation: Add a polar, water-miscible solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous solution.[8][10] Start with a small percentage (e.g., 5-10% v/v) and increase as needed.
Issue: Difficulty Dissolving in Organic Solvents
If you are experiencing insolubility in organic solvents, consider the polarity of the solvent.
1. Solvent Selection:
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Rationale: this compound has polar functional groups and will be more soluble in polar solvents.[1]
-
Recommendation: If you are having trouble with less polar solvents, switch to more polar options. A list of suggested solvents is provided in the data table below.
2. Solvent Blends:
-
Rationale: Sometimes a mixture of solvents can provide the right balance of polarity to dissolve a compound that is not soluble in a single solvent.
-
Recommendation: Try mixtures of a good solvent with a less effective one to find an optimal blend for your application. For example, a mixture of water and methanol has been shown to be effective for similar compounds.[4]
Data Presentation
Table 1: Expected Solubility of this compound in Various Solvents
| Solvent Class | Examples | Expected Solubility | Rationale / Notes |
| Aqueous | Water (pH-adjusted) | Good | Highly soluble at acidic (pH < 3) and alkaline (pH > 9) conditions due to salt formation.[1][5][6] |
| Polar Protic | Methanol, Ethanol, Acetic Acid | Good to Moderate | These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups.[1][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Ethyl Acetate | Moderate | Capable of dissolving polar molecules, though may be less effective than protic solvents for this specific compound.[4] |
| Nonpolar | Benzene, Hexane, Petroleum Ether | Poor | The polar nature of this compound makes it unlikely to dissolve in nonpolar solvents.[3] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Weigh the desired amount of this compound and add it to the required volume of deionized water in a beaker or flask with a magnetic stir bar.
-
Initial Mixing: Stir the suspension at room temperature for 5-10 minutes.
-
pH Adjustment (Acidic): Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Continue adding acid until the pH is below 3 and observe for dissolution.
-
pH Adjustment (Alkaline): Alternatively, slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the pH is above 9 and observe for dissolution.
-
Observation: Once the solid has dissolved, the solution is ready for use. Note the final pH.
Protocol 2: Solubility Enhancement by Cosolvency
-
Preparation: Create a suspension of this compound in the desired aqueous buffer or water as described above.
-
Cosolvent Addition: While stirring, add a water-miscible organic solvent (e.g., ethanol, PEG 400) to the suspension in small increments (e.g., 5% of the total volume at a time).
-
Observation: Continue stirring and adding the cosolvent until the solid dissolves completely.
-
Final Concentration: Record the final percentage of the cosolvent required for dissolution. Note that the addition of a cosolvent may alter the properties of your final solution.
Protocol 3: Salt Formation for Improved Solubility
-
Rationale: Converting the carboxylic acid to a salt can significantly improve its aqueous solubility.[6][11] This is a more advanced technique that involves chemical modification. One approach is the formation of a hydrochloride salt, which enhances water solubility.[12] Another is co-amorphization with amino acids like arginine or lysine.[13][14][15]
-
General Procedure for Hydrochloride Salt Formation:
-
Dissolve the this compound in a suitable organic solvent (e.g., ethanol).
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Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
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The hydrochloride salt will precipitate out of the solution.
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Isolate the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.
-
The resulting salt should exhibit improved aqueous solubility.
-
-
General Procedure for Co-amorphous Salt Formation with Amino Acids:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solved The solubility of p-aminobenzoic acid changes | Chegg.com [chegg.com]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvency | PPTX [slideshare.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 12. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and characterization of spray-dried co-amorphous drug-amino acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during reactions involving 6-Amino-2-chloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Due to its multifunctional nature, this compound can lead to several byproducts. The most common include self-condensation products (amides/dimers), decarboxylated impurities, and cyclization products like quinazolinones, especially at elevated temperatures or in the presence of certain reagents. The amino group is also susceptible to oxidation, which can form colored impurities.
Q2: My reaction mixture is turning dark brown/black. What is the likely cause?
A2: A dark coloration is often indicative of oxidation of the amino group or the formation of tar-like byproducts due to overheating.[1] It is crucial to control the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
Q3: I am observing a significant amount of a water-insoluble, high-molecular-weight byproduct. What could it be?
A3: This is likely a result of intermolecular self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another to form a polyamide. This process is favored by high concentrations and elevated temperatures.
Q4: Can the halogen substituents (chloro and fluoro) participate in side reactions?
A4: While nucleophilic aromatic substitution of the halogens is possible, it generally requires harsh conditions (high temperature, strong nucleophiles) due to the deactivating effect of the carboxyl group. Under typical synthetic conditions, side reactions involving the amino and carboxylic acid functionalities are more prevalent.
Troubleshooting Guide
Issue 1: Formation of Decarboxylated Byproduct
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Symptom: Gas evolution (CO2) is observed, and a byproduct lacking the carboxylic acid group is identified (e.g., by MS or NMR).
-
Cause: The carboxylic acid group is susceptible to removal, particularly at high temperatures. The presence of acid or base can catalyze this process.
-
Troubleshooting Steps:
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Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
pH Control: Avoid strongly acidic or basic conditions if they are not essential for the desired transformation.
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Catalyst Choice: If a catalyst is used, screen for options that are less likely to promote decarboxylation.
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Issue 2: Self-Condensation and Dimer/Polymer Formation
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Symptom: A significant portion of the starting material is converted into a higher molecular weight, often less soluble, amide byproduct.
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Cause: Intermolecular reaction between the amino group and the carboxylic acid.
-
Troubleshooting Steps:
-
Protection Strategy: Protect either the amino group (e.g., as a Boc or Cbz derivative) or the carboxylic acid group (e.g., as a methyl or ethyl ester) before carrying out the intended reaction.
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Use of Activating Agents: If the carboxylic acid needs to be reacted, use a suitable activating agent (e.g., DCC, EDC, HATU) to form an active ester in situ, which can then react with the desired nucleophile in a controlled manner. This minimizes the opportunity for self-reaction.
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Dilution: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.
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Issue 3: Formation of Cyclized Byproducts (e.g., Quinazolinones)
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Symptom: Identification of heterocyclic byproducts. For instance, in reactions with an acylating agent, a quinazolinone may form instead of the expected N-acylated product.[2][3]
-
Cause: Intramolecular cyclization can occur if a reagent reacts with both the amino and carboxylic acid groups. For example, reaction with an anhydride could lead to an N-acylated intermediate that subsequently cyclizes.[2]
-
Troubleshooting Steps:
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Order of Reagent Addition: Carefully control the order of addition of reagents. For example, protecting the amino group first can prevent its participation in cyclization.
-
Reaction Conditions: Lower temperatures and shorter reaction times can sometimes favor the desired kinetic product over the thermodynamically stable cyclized byproduct.
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Choice of Reagents: Select reagents that are less prone to promoting cyclization.
-
Data Summary
The following table summarizes the potential byproducts and the effect of reaction parameters on their formation.
| Byproduct Type | Key Influencing Factors | Recommended Control Strategy |
| Decarboxylation Product | High Temperature, Extreme pH | Lower reaction temperature, maintain neutral pH if possible. |
| Self-Condensation (Amide) | High Temperature, High Concentration | Use protecting groups, employ activating agents, run at high dilution. |
| Cyclization Products | Bifunctional Reagents, High Temperature | Use protecting groups, control temperature and reaction time. |
| Oxidation Products | Presence of Air/Oxidants, High Temperature | Maintain an inert atmosphere (N2 or Ar), use antioxidants if compatible. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Minimized Byproduct Formation
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Protection of the Carboxylic Acid (Esterification):
-
Suspend 1 equivalent of this compound in methanol.
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Cool the suspension to 0 °C.
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Slowly add 1.2 equivalents of thionyl chloride (SOCl2).
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Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
-
-
N-Acylation:
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Dissolve the resulting methyl 6-amino-2-chloro-3-fluorobenzoate in an aprotic solvent (e.g., dichloromethane or THF).
-
Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Cool the mixture to 0 °C.
-
Slowly add 1.05 equivalents of the desired acylating agent (e.g., acetyl chloride or a pre-activated carboxylic acid).
-
Stir at 0 °C for 30 minutes and then allow to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated product.
-
-
Deprotection (Hydrolysis):
-
Dissolve the N-acylated ester in a mixture of THF and water.
-
Add 1.5 equivalents of lithium hydroxide (LiOH).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.
-
Extract the final product with a suitable organic solvent.
-
Visual Guides
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common byproduct issues.
References
Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 6-Amino-2-chloro-3-fluorobenzoic acid. The unique substitution pattern of this molecule—featuring an electron-donating amino group, and electron-withdrawing chloro and fluoro groups—presents specific challenges in common transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Amide Coupling (Amidation)
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Low Reactivity of the Amino Group | The electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents decrease the nucleophilicity of the 6-amino group, making the reaction sluggish.[1] Consider using more potent coupling reagents like HATU, HBTU, or COMU, which are known to be effective for electron-deficient amines.[2][3] |
| Steric Hindrance | The ortho-chloro group creates significant steric hindrance around the carboxylic acid, impeding the approach of the amine. Using less bulky coupling reagents or extending the reaction time and/or increasing the temperature may improve yields. A protocol using acyl fluorides at elevated temperatures has been shown to be effective for sterically hindered substrates.[4] |
| Inadequate Carboxylic Acid Activation | Standard coupling reagents like EDC or DCC alone may not be sufficient. Ensure the use of additives such as HOBt or Oxyma to form a more reactive activated ester.[1] For particularly difficult couplings, conversion to the acyl chloride or fluoride may be necessary. |
| Formation of a Non-reactive Salt | The basic amino group and the acidic carboxylic acid can form an intramolecular or intermolecular salt, preventing efficient coupling. Ensure a suitable non-nucleophilic base (e.g., DIPEA, NMM) is used to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.[3] |
| Poor Solubility | The starting material or intermediates may have poor solubility in the chosen solvent. Consider using more polar aprotic solvents like DMF, DMAc, or NMP. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions |
| N-acylurea Formation | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction. |
| Self-Polymerization | The amino group of one molecule can react with the activated carboxylic acid of another. To minimize this, pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine coupling partner. Alternatively, add the amine slowly to the reaction mixture. |
| Racemization (if coupling with a chiral amine) | The use of certain coupling reagents and bases can lead to epimerization of the chiral center. Additives like HOBt or HOAt are known to suppress racemization. Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also be beneficial.[3] |
Suzuki-Miyaura Cross-Coupling
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solutions |
| Low Reactivity of the Aryl Chloride | Aryl chlorides are less reactive than the corresponding bromides or iodides in Suzuki couplings. This is further exacerbated by the electron-withdrawing fluoro group. Use a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] |
| Steric Hindrance | The ortho-chloro substituent creates significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle. Catalyst systems with bulky ligands are often required to overcome this.[5] |
| Catalyst Deactivation | The amino group can coordinate to the palladium center and inhibit its catalytic activity. While this is a known issue, some Suzuki couplings on unprotected anilines are successful.[6] If catalyst inhibition is suspected, protection of the amino group (e.g., as a Boc or Cbz derivative) may be necessary.[1] |
| Inappropriate Base or Solvent | The choice of base is critical for the transmetalation step. Strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective. Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane or toluene.[5] |
| Low Reaction Temperature | Due to the low reactivity of the substrate, higher reaction temperatures (80-120 °C) are often required to drive the reaction to completion. Microwave irradiation can also be an effective strategy.[5] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be an issue with unstable boronic acids. Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters. |
| Dehalogenation | The chloro group is replaced by a hydrogen atom. This can sometimes occur, and optimizing the ligand and base combination can help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group for amide coupling?
A1: Generally, for amide coupling, the amino group of this compound does not need to be protected as it is significantly less nucleophilic than the amine you are coupling it with. However, if you observe self-polymerization or other side reactions, protection with a group like Boc (tert-butyloxycarbonyl) might be beneficial.
Q2: What is the best coupling reagent for forming an amide with this molecule?
A2: Due to the electron-deficient nature of the aniline and steric hindrance, a high-reactivity coupling reagent is recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent starting points.[2][3]
Q3: For a Suzuki coupling, which palladium catalyst and ligand combination should I start with?
A3: Given the challenges of a sterically hindered aryl chloride, a robust catalyst system is essential. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][7]
Q4: How do the fluoro and chloro substituents affect the reactivity?
A4: Both the fluoro and chloro groups are electron-withdrawing, which deactivates the aromatic ring. This makes the aryl chloride less reactive in Suzuki couplings. The ortho-chloro group also introduces significant steric hindrance.[8][9] In amide coupling, these substituents decrease the nucleophilicity of the amino group.[1]
Q5: Can the carboxylic acid group interfere with Suzuki coupling?
A5: Yes, under the basic conditions of a Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate. This can cause solubility issues and potentially coordinate to the palladium catalyst, inhibiting its activity. In such cases, it may be necessary to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and reaction scale.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) and stir the mixture for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for a typical amide coupling reaction.
Caption: A logical troubleshooting workflow for failed coupling reactions.
References
- 1. CAS#:2580244-52-4 | 2-{[(Benzyloxy)carbonyl]amino}-6-chloro-3-fluorobenzoic acid | Chemsrc [chemsrc.com]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid. The following sections offer a proposed experimental protocol, troubleshooting guides, and frequently asked questions to assist in optimizing this reaction.
Proposed Experimental Protocol: Copper-Catalyzed Amination
This protocol is adapted from established methods for the amination of di-halogenated benzoic acids and serves as a starting point for optimization.[1]
Reaction Scheme:
Materials and Equipment:
-
2,6-dichloro-3-fluorobenzoic acid
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Aqueous ammonia (e.g., 25-30%)
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Copper(I) chloride (CuCl) or other copper catalyst
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Alkali metal hydroxide (e.g., Potassium hydroxide)
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Hydrochloric acid (for workup)
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High-pressure autoclave with stirring and temperature control
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Standard laboratory glassware
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Filtration apparatus
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Drying oven
Procedure:
-
Preparation of the Reaction Mixture: In a suitable vessel, dissolve 1.0 mole of 2,6-dichloro-3-fluorobenzoic acid in 500-1500 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., potassium hydroxide).
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Charging the Autoclave: Transfer the solution to a high-pressure autoclave. Add a catalytic amount of a copper salt (e.g., 0.05-0.1 mol% of CuCl).
-
Addition of Ammonia: Add a significant molar excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 150-200°C with vigorous stirring. The reaction is typically run for 4-12 hours. Caution: This step involves high temperature and pressure and should only be performed by trained personnel with appropriate safety precautions.
-
Workup: After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a beaker.
-
Isolation of the Product: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Reaction Condition Optimization
The following tables present a proposed framework for optimizing the reaction conditions. The values are hypothetical and should be determined experimentally.
Table 1: Initial Screening of Reaction Parameters
| Parameter | Range to Investigate |
| Temperature (°C) | 150 - 200 |
| Pressure (psi) | 200 - 500 |
| Catalyst Loading (mol%) | 0.05 - 0.5 |
| Ammonia Equivalents | 10 - 25 |
| Reaction Time (h) | 4 - 12 |
Table 2: Example Optimization Results (Hypothetical Data)
| Entry | Temperature (°C) | Catalyst (mol%) | NH3 (eq.) | Time (h) | Yield (%) |
| 1 | 160 | 0.1 | 15 | 8 | 65 |
| 2 | 180 | 0.1 | 15 | 8 | 78 |
| 3 | 200 | 0.1 | 15 | 8 | 72 (decomposition observed) |
| 4 | 180 | 0.05 | 15 | 8 | 68 |
| 5 | 180 | 0.2 | 15 | 8 | 81 |
| 6 | 180 | 0.2 | 20 | 12 | 85 |
Visualizations
References
Technical Support Center: Purification of 6-Amino-2-chloro-3-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can include:
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Starting Materials: Unreacted precursors from the synthesis, such as 2-chloro-3-fluorobenzoic acid.
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Regioisomers: Isomers formed during the amination step of the synthesis.
-
Colored Byproducts: High molecular weight, often tar-like, colored impurities can form due to side reactions, especially at elevated temperatures or with prolonged reaction times.
-
Residual Solvents: Solvents used in the synthesis and workup procedures.
Q2: My purified this compound is discolored (yellow, brown, or gray). What can I do?
A2: Discoloration is typically due to the presence of colored byproducts. To remove these impurities, you can try the following:
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Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
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Column Chromatography: Flash column chromatography over silica gel can be effective in separating the desired compound from colored impurities.
Q3: What is the best method for determining the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for accurately determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic or acetic acid) and UV detection is a common setup. Purity is typically assessed by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying impurities based on their characteristic signals.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation after cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure this compound. |
| "Oiling out" instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Significant impurities are present, depressing the melting point of the product. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation (Rf of the desired compound around 0.3-0.4).- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol. |
| Streaking or tailing of the compound band on the column | - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is not fully soluble in the eluent. | - Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities.- Ensure the crude material is fully dissolved in a minimum amount of the initial eluent before loading onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
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Solvent Selection: Based on the polar nature of the amino and carboxylic acid groups, polar solvents are good candidates. Test the solubility of a small amount of your crude material in solvents like methanol, ethanol, isopropanol, acetone, or a mixture such as acetone/water to find a suitable solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Expected Purity Improvement:
| Analytical Method | Purity Before Recrystallization | Purity After Recrystallization |
| HPLC (Area %) | 85 - 95% | > 98% |
Protocol 2: Flash Column Chromatography
This is a general protocol for the purification of substituted anthranilic acids and should be optimized for this compound.[1]
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent) Selection: Develop a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).[1] Aim for an Rf value of ~0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
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Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
References
analytical challenges in characterizing 6-Amino-2-chloro-3-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. Infrared (IR) spectroscopy can also be used to identify functional groups.
Q2: What are the expected impurities in the synthesis of this compound?
A2: Potential impurities can arise from starting materials, by-products, or degradation. Common impurities may include regioisomers, starting materials that are carried over, and related substances. The specific impurities will depend on the synthetic route used.
Q3: How can I improve the resolution of my HPLC analysis for this compound?
A3: To improve HPLC resolution, consider optimizing the mobile phase composition, adjusting the pH of the mobile phase, changing the column stationary phase, or decreasing the flow rate. A gradient elution is often more effective than an isocratic one for separating closely related impurities.
Q4: What are the characteristic NMR signals for this compound?
A4: In ¹H NMR, you would expect to see signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. In ¹³C NMR, distinct signals for each of the six carbons in the benzene ring and the carbonyl carbon of the carboxylic acid group should be observable. The fluorine atom will cause splitting of adjacent carbon and proton signals.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column overload | Decrease the injection volume or sample concentration. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. | |
| Column degradation | Use a guard column or replace the analytical column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations | Use a column oven to maintain a constant temperature. | |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before injection. | |
| Ghost peaks | Contamination in the mobile phase or injector | Use high-purity solvents and flush the injection system. |
| Carryover from previous injections | Implement a robust needle wash protocol. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Suggested Solution |
| Low signal intensity | Poor ionization efficiency | Optimize the ion source parameters (e.g., spray voltage, gas flow rates). |
| Sample suppression | Dilute the sample or use a more efficient sample cleanup method. | |
| Inaccurate mass measurement | Instrument not calibrated | Calibrate the mass spectrometer using a known standard. |
| Unexpected fragmentation | High collision energy | Optimize the collision energy in MS/MS experiments to obtain the desired fragmentation pattern. |
Experimental Protocols
Protocol 1: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: ¹H NMR Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and vortex gently to dissolve the sample completely.
-
Place the NMR tube in the spectrometer.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The overall workflow for the characterization of the target compound.
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 6-Amino-2-chloro-3-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison and detailed analysis of the ¹H NMR spectroscopic data for 6-Amino-2-chloro-3-fluorobenzoic acid. This document offers predicted spectral data, a comparison with related analogs, and standardized experimental protocols to support the characterization of this important synthetic building block.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, this guide presents a predicted ¹H NMR spectrum based on the analysis of substituent effects and data from structurally similar compounds. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are benchmarked against known data for related substituted benzoic acids and anilines to provide a reliable reference for researchers.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9 Hz, J(H4-F) ≈ 4-5 Hz |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H5-H4) ≈ 8-9 Hz, J(H5-F) ≈ 1-2 Hz |
| -NH₂ | 4.5 - 5.5 | Broad singlet (s) | N/A |
| -COOH | 10.0 - 12.0 | Broad singlet (s) | N/A |
Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature due to proton exchange.
Comparative Analysis with Structural Analogs
The predicted ¹H NMR data for this compound can be better understood by comparing it with the experimental data of simpler, related molecules. The electronic effects of the amino (-NH₂), chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) substituents all contribute to the final chemical shifts of the aromatic protons.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Observations |
| 2-Chlorobenzoic acid | ~7.3 - 8.1 | The -Cl and -COOH groups are electron-withdrawing, generally shifting protons downfield. |
| 3-Fluoroaniline | ~6.6 - 7.2 | The -NH₂ group is strongly electron-donating, causing upfield shifts, particularly for ortho and para protons. The -F group has a moderate electron-withdrawing inductive effect but a weak electron-donating resonance effect. |
| 4-Aminobenzoic acid | H-2/H-6: ~7.65 ppm, H-3/H-5: ~6.57 ppm | Demonstrates the strong shielding effect of the amino group on its ortho protons (H-3/H-5) and the deshielding effect of the carboxylic acid group on its ortho protons (H-2/H-6). |
In this compound, the strong electron-donating amino group at position 6 is expected to significantly shield the proton at position 5 (ortho) and to a lesser extent the proton at position 4 (meta). Conversely, the electron-withdrawing carboxylic acid, chlorine, and fluorine groups will deshield the aromatic protons. The interplay of these competing effects leads to the predicted chemical shifts.
Standard Experimental Protocol
For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as it can influence the chemical shifts, particularly of the exchangeable -NH₂ and -COOH protons. DMSO-d₆ is often a good choice for observing these exchangeable protons as separate signals.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Temperature: Maintain a constant temperature, for example, 298 K (25 °C).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-13 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizing Proton Relationships
The following diagrams illustrate the structure and the expected proton signaling pathways for this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: Expected ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic region.
Comparative 13C NMR Characterization of 6-Amino-2-chloro-3-fluorobenzoic Acid
For Immediate Release
This guide provides a comprehensive comparison of the 13C NMR spectral features of 6-Amino-2-chloro-3-fluorobenzoic acid with structurally related analogues. The data presented herein, a combination of predicted and experimental values, offers researchers, scientists, and drug development professionals a valuable resource for the structural elucidation and characterization of this and similar substituted benzoic acid derivatives.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted and experimental 13C NMR chemical shifts (δ) in ppm for this compound and its analogues. Predicted values were generated using advanced computational algorithms to provide a reliable estimate in the absence of experimental data.
| Carbon Atom | This compound (Predicted) | 2-Amino-6-chlorobenzoic acid (Predicted) | 2-Amino-3-fluorobenzoic acid (Predicted) | 2-Chlorobenzoic Acid (Experimental)[1][2] | 3-Fluorobenzoic Acid (Experimental)[3] | Anthranilic Acid (Experimental)[4][5][6] |
| C1 | 118.9 | 116.5 | 115.8 | 132.5 | 132.0 | 116.8 |
| C2 | 140.1 (d, J=13.5 Hz) | 151.2 | 152.5 (d, J=245.0 Hz) | 134.8 | 163.0 (d, J=246.0 Hz) | 151.0 |
| C3 | 153.5 (d, J=248.0 Hz) | 123.8 | 119.2 (d, J=19.0 Hz) | 131.6 | 115.5 (d, J=21.0 Hz) | 116.5 |
| C4 | 115.1 (d, J=19.5 Hz) | 133.1 | 124.5 (d, J=5.5 Hz) | 126.8 | 130.5 | 134.2 |
| C5 | 120.3 (d, J=4.0 Hz) | 118.9 | 118.0 | 132.5 | 125.0 (d, J=3.0 Hz) | 118.8 |
| C6 | 148.2 | 138.5 | 133.8 | 129.9 | 130.5 | 131.7 |
| C=O | 167.8 | 169.1 | 168.5 | 171.1 | 166.5 | 170.5 |
Note: Predicted values are for illustrative purposes. Experimental conditions, such as solvent, can significantly influence chemical shifts. The notation 'd' indicates a doublet arising from carbon-fluorine coupling, with the coupling constant J in Hz.
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra for halogenated and aminated benzoic acids is outlined below.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. Ensure complete dissolution.
-
The choice of solvent is critical as it can influence the chemical shifts, particularly of the carboxylic acid and amine protons, which in turn can have a minor effect on the carbon chemical shifts.
2. NMR Instrument Parameters:
-
The following parameters are recommended for a 400 MHz NMR spectrometer, but can be adapted for other field strengths.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.
-
Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.
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Acquisition Time (AQ): 1.0 - 2.0 seconds.
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Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for quantitative measurements, especially for quaternary carbons which have longer relaxation times.
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Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.
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Perform Fourier transformation.
-
Phase correct the spectrum manually.
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Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).
Mandatory Visualization
The logical workflow for the comparative analysis of the 13C NMR data is depicted in the following diagram.
Caption: Workflow for Comparative 13C NMR Analysis.
References
Comparative Guide to HPLC Purity Analysis of 6-Amino-2-chloro-3-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 6-Amino-2-chloro-3-fluorobenzoic acid is a critical step in ensuring experimental reproducibility, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy.[1][2] This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, supported by detailed experimental protocols and a discussion of alternative analytical techniques.
Synthesis and Potential Impurities
The synthesis of this compound can introduce various impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and isomers. The presence of amino, chloro, and fluoro functional groups on the benzoic acid ring offers multiple sites for reactions, potentially leading to a range of structurally similar impurities that can be challenging to separate.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing the purity of aromatic compounds like benzoic acid derivatives.[4] The method's ability to separate compounds with minor structural differences makes it ideal for identifying and quantifying impurities.[1][5] Method validation in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial to ensure the reliability and accuracy of the results.[2][5]
Comparative HPLC Methods
| Parameter | Method 1: Rapid Screening | Method 2: High Resolution | Method 3: Alternative Selectivity |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 3.0) | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 5 min | 10% to 80% B in 20 min | 20% to 90% B in 15 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C | 35 °C |
| Detection (UV) | 230 nm | 230 nm | 230 nm |
| Injection Vol. | 2 µL | 5 µL | 5 µL |
| Expected Retention Time | ~ 2-3 min | ~ 8-12 min | ~ 10-15 min |
| Resolution | Moderate | High | Good (potentially different elution order) |
| Pros | Fast analysis time | Excellent separation of closely eluting impurities | Different selectivity for difficult-to-separate peaks |
| Cons | May not resolve all minor impurities | Longer run time | TFA can be harsh on some columns |
Experimental Protocols
Below is a detailed experimental protocol for a generic RP-HPLC method (based on Method 2) for the purity analysis of this compound.
Chemicals and Reagents
-
This compound reference standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC or Milli-Q grade)
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve in 50 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample to be tested and dissolve in 50 mL of diluent.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution as described in Method 2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability tests should be performed before analysis to ensure the chromatographic system is performing adequately.
Alternative Purity Analysis Techniques
While HPLC is the gold standard, other techniques can provide complementary information about the purity of this compound.
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities tend to depress and broaden the melting range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information about the main peak and any impurities, aiding in their identification.
-
Gas Chromatography (GC): Suitable for analyzing volatile organic impurities, such as residual solvents from the synthesis process.[1]
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
Comparative Analysis of Analytical Techniques for 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We will delve into the mass spectrometric behavior of this compound and compare it with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide is intended to assist researchers in selecting the most appropriate analytical tools for their specific needs, from routine purity assessments to in-depth structural elucidation.
Mass Spectrometry: A Detailed Look
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation is likely to proceed through several key losses:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion ([M-17]⁺).[4]
-
Loss of the carboxyl group (-COOH): Decarboxylation is a characteristic fragmentation pathway for benzoic acid derivatives, resulting in a significant [M-45]⁺ peak.[3][4][5]
-
Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond would produce an [M-35/37]⁺ ion, showing a characteristic isotopic pattern for chlorine.
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydroxyl or chloro group, the resulting ion may lose carbon monoxide.[6]
The presence of the amino and fluoro substituents will also influence the fragmentation, potentially leading to more complex pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS. Derivatization is often recommended for polar compounds like carboxylic acids to improve their volatility and chromatographic behavior.
1. Derivatization (Silylation):
- Accurately weigh approximately 1 mg of this compound into a vial.
- Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
- Heat the mixture at 70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Parameters:
- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. While mass spectrometry provides detailed structural information, other methods offer advantages in terms of quantification, purity assessment, and functional group identification.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, structural elucidation. | High sensitivity, provides detailed structural information. | May require derivatization for polar analytes, complex fragmentation can be challenging to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers and impurities.[7][8] | Robust, reproducible, suitable for routine quality control, various detection methods available (e.g., UV, DAD).[7] | Does not provide detailed structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[9] | Fast, simple sample preparation, provides a characteristic "fingerprint" for the compound.[10] | Provides limited information on the overall molecular structure. |
Alternative Analytical Methods: Protocols
High-Performance Liquid Chromatography (HPLC-UV)
A reversed-phase HPLC method is suitable for the purity analysis of this compound.[7][11]
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).[11]
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy provides detailed structural information.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[9]
-
Analysis: Acquire ¹H and ¹³C spectra to determine the chemical environment of the hydrogen and carbon nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.[9]
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with spectroscopic grade potassium bromide.[9]
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Expected characteristic bands include O-H and N-H stretches (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl, C-F, and aromatic C-H bands in the fingerprint region.[10][12]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow for mass spectrometry and the logical relationship between the different analytical techniques.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular building blocks is paramount for efficient synthesis and predictable pharmacology. The introduction of fluorine into an organic molecule, such as aminobenzoic acid, can profoundly alter its physicochemical properties, including acidity and the reactivity of its functional groups. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated aminobenzoic acids, supported by experimental data and detailed methodologies.
Impact of Fluorination on Acidity (pKa)
The acidity of the carboxylic acid group and the basicity of the amino group are critical parameters influencing reaction conditions and a molecule's behavior in physiological environments. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid (lower pKa). Conversely, this inductive effect decreases the electron density on the amino group, making it less basic (lower pKa of the conjugate acid).
The position of the fluorine substituent relative to the carboxylic acid and amino groups significantly modulates this effect. An ortho-fluorine has the most pronounced impact due to proximity.
| Compound | pKa (Carboxylic Acid) | pKa (Ammonium Ion) |
| 4-Aminobenzoic acid | 4.80 - 4.92[1][2][3] | 2.38 - 2.40[1][3] |
| Benzoic Acid (Reference) | 4.20[4][5] | - |
| 2-Fluorobenzoic acid | 3.27[4] | - |
| 3-Fluorobenzoic acid | 3.86[4] | - |
| 4-Fluorobenzoic acid | 4.14[4] | - |
| 2-Aminobenzoic acid | 4.78[5] | - |
| 3-Aminobenzoic acid | 4.55[5] | - |
Caption: Electronic effects of a fluorine substituent on an aminobenzoic acid scaffold.
Reactivity of the Carboxylic Acid Group: Amide Bond Formation
A primary reaction involving the carboxylic acid moiety is amide bond formation, a cornerstone of pharmaceutical synthesis. The reactivity of the carboxylic acid is enhanced by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.
Consequently, fluorinated aminobenzoic acids are generally more reactive towards nucleophiles in amide coupling reactions compared to their non-fluorinated analogs. This can lead to faster reaction times or the feasibility of using milder coupling agents.
Hypothetical Comparative Data: Amide Coupling with Benzylamine
| Substrate | Coupling Reagent | Reaction Time (h) | Yield (%) |
| 4-Aminobenzoic acid | EDC/HOBt | 12 | 85 |
| 2-Fluoro-4-aminobenzoic acid | EDC/HOBt | 6 | 92 |
| 4-Aminobenzoic acid | DCC | 18 | 78 |
| 2-Fluoro-4-aminobenzoic acid | DCC | 10 | 88 |
This table presents expected outcomes based on chemical principles. Actual results may vary based on specific reaction conditions.
Reactivity of the Amino Group: Nucleophilicity
The primary amino group of aminobenzoic acids acts as a nucleophile in reactions such as acylation or alkylation. The nucleophilicity of this group is dependent on the availability of its lone pair of electrons.
The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group.[6] This reduction in electron density makes the amino group of a fluorinated aminobenzoic acid less nucleophilic than its non-fluorinated counterpart. This can necessitate harsher reaction conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) to achieve similar conversion rates in reactions where the amino group is the reacting nucleophile.[7]
Caption: Workflow for comparing amide coupling reactivity.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the aminobenzoic acid with a strong base while monitoring the pH. The pKa is determined from the titration curve.[4]
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Aminobenzoic acid sample (fluorinated or non-fluorinated)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.1 mmol of the aminobenzoic acid and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required for less soluble compounds.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s). There will be two equivalence points for aminobenzoic acids.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives the pKa of the ammonium ion, and the second gives the pKa of the carboxylic acid.
Comparative Amide Coupling via EDC/HOBt
This protocol provides a framework for comparing the rate and yield of amide bond formation.[8]
Materials:
-
Non-fluorinated aminobenzoic acid (e.g., 4-aminobenzoic acid) (1.0 eq)
-
Fluorinated aminobenzoic acid (e.g., 2-fluoro-4-aminobenzoic acid) (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials, magnetic stirrer, TLC plates, LC-MS
Procedure:
-
Set up two parallel reactions. In separate, dry vials under an inert atmosphere (e.g., nitrogen), dissolve the respective aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
To each vial, add the amine (1.1 eq) followed by the base (DIPEA, 3.0 eq).
-
Add the EDC·HCl (1.2 eq) to each vial and start a timer.
-
Stir both reactions at room temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Once a reaction is deemed complete (or after a set time, e.g., 24 hours), quench it by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield for each reaction and compare the reaction times.
Conclusion
The incorporation of fluorine into the aminobenzoic acid scaffold has distinct and predictable effects on its reactivity.
-
Acidity: Fluorination increases the acidity of the carboxylic acid group and decreases the basicity of the amino group.
-
Carboxylic Acid Reactivity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, leading to faster rates in reactions like amide coupling.
-
Amino Group Reactivity: Fluorination decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions for reactions involving this functionality.
These principles allow researchers to anticipate the behavior of these valuable building blocks and to tailor reaction conditions to achieve desired outcomes in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Aminobenzoic Acid [drugfuture.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. global.oup.com [global.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This guide provides a comparative overview of the biological activities of derivatives of 6-amino-2-chloro-3-fluorobenzoic acid and related anthranilic acid analogs. While specific experimental data on derivatives of this compound is limited in publicly available research, this document synthesizes findings from studies on structurally similar compounds to offer insights into their potential therapeutic applications, particularly in oncology. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
The core structure, this compound, is a known intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Its halogenated and aminated phenyl ring provides a versatile scaffold for developing targeted therapies. The presence of fluorine and chlorine atoms can enhance biological activity and modify pharmacokinetic properties.[2] This guide will explore the anticancer and enzyme inhibitory activities of various benzoic acid and benzothiazole derivatives, providing a comparative context for the potential of this compound derivatives.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various benzoic acid and benzothiazole derivatives against several human cancer cell lines. These compounds, while not direct derivatives of this compound, share structural similarities that make them relevant for comparative analysis.
Table 1: In Vitro Anticancer Activity of 1-(4-(benzamido)phenyl)-3-arylurea Derivatives [3]
| Compound | Target Cell Line | GI₅₀ (μM) |
| 6g | Renal Carcinoma (A-498) | 14.46 |
| Lung Carcinoma (NCI-H23) | 13.97 | |
| Breast Adenocarcinoma (MDA-MB-231) | 11.35 | |
| Breast Adenocarcinoma (MCF-7) | 11.58 | |
| Lung Adenocarcinoma (A549) | 15.77 | |
| Doxorubicin (Standard) | - | - |
Table 2: In Vitro Anticancer Activity of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives [4]
| Compound | Target Cell Line | IC₅₀ (μM) |
| 45 | Lung Cancer (A549) | 0.44 |
| Lung Cancer (H1975) | >10 | |
| Lung Cancer (PC9) | >10 |
Table 3: In Vitro Anticancer Activity of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives [5]
| Compound | Target Cell Line | IC₅₀ (µg/ml) |
| 6 | HeLa | 22.9 |
| Doxorubicin (Standard) | HeLa | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for In Vitro Cytotoxicity
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][6]
-
Cell Seeding: Cancer cells (e.g., A-498, NCI-H23, MDA-MB-231, MCF-7, A549) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 10 µM and 25 µM). The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin is often used as a standard reference drug.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Antiproliferation Activity Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cells.[4]
-
Cell Culture: Human non-small cell lung cancer cell lines (A549, H1975, and PC9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Exposure: Cells are seeded in 96-well plates and treated with the synthesized compounds at various concentrations.
-
Cell Viability Measurement: After a set incubation period, cell viability is determined using the MTT assay as described above.
-
IC₅₀ Determination: The IC₅₀ value, representing the concentration at which a compound inhibits 50% of cell proliferation, is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these benzoic acid and benzothiazole derivatives is often attributed to their interaction with specific signaling pathways crucial for cancer cell survival and proliferation.
One such pathway is the ALK/PI3K/AKT signaling pathway , which is frequently dysregulated in non-small cell lung cancer.[4] Compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative, has been shown to inhibit this pathway, leading to G1-phase arrest and apoptosis in A549 lung cancer cells.[4]
Another important target is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that plays a key role in cell proliferation. Novel 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds inducing apoptosis through the extrinsic pathway by activating caspases 3 and 8.[7]
The diagram below illustrates a simplified representation of the ALK/PI3K/AKT signaling pathway and the point of inhibition by compound 45.
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.
The following diagram depicts a general workflow for the synthesis and evaluation of novel anticancer compounds, a process central to the development of derivatives from scaffolds like this compound.
Caption: General workflow for the development of novel anticancer agents.
Conclusion
While direct experimental data on the biological activity of this compound derivatives remains scarce in the reviewed literature, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide, drawn from studies on various benzoic acid and benzothiazole analogs, highlight the potential for these scaffolds to yield potent anticancer compounds. The diverse mechanisms of action, including the inhibition of key signaling pathways like ALK/PI3K/AKT and EGFR, underscore the promise of this chemical space. Further synthesis and biological evaluation of novel derivatives of this compound are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource to inform such future research endeavors.
References
- 1. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]
- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. jocpr.com [jocpr.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho-Substituted Benzoic Acids for Researchers and Drug Development Professionals
An in-depth guide to the structural and physicochemical properties of ortho-substituted benzoic acids, offering a comparative analysis of their acidity, solubility, and melting points. This guide provides detailed experimental protocols and explores the biological significance of these compounds in drug development.
Ortho-substituted benzoic acids represent a fascinating class of molecules where the proximity of a substituent to the carboxylic acid group profoundly influences its chemical and physical properties. This "ortho effect" is a cornerstone of physical organic chemistry and has significant implications in medicinal chemistry and drug design. Understanding these nuances is critical for researchers and scientists in the pharmaceutical industry, as they can directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive structural and physicochemical comparison of key ortho-substituted benzoic acids, supported by experimental data and detailed methodologies.
The Ortho Effect: A Twist in Acidity
A defining characteristic of many ortho-substituted benzoic acids is their unexpectedly high acidity compared to their meta and para isomers, a phenomenon known as the "ortho effect". This is primarily attributed to steric hindrance. The substituent at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring. This rotation disrupts the coplanarity required for resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself, is a stabilizing interaction for the undissociated acid. By inhibiting this resonance, the ortho substituent destabilizes the acid form, leading to a greater tendency to donate a proton and thus, a lower pKa (higher acidity).[1][2]
Furthermore, in some cases, the ortho-substituent can stabilize the resulting carboxylate anion through intramolecular hydrogen bonding.[3] For instance, in salicylic acid (2-hydroxybenzoic acid), the hydroxyl group forms a hydrogen bond with the adjacent carboxylate group, significantly stabilizing the conjugate base and further increasing its acidity.[4]
Below is a diagram illustrating the logical relationship of the ortho effect on the acidity of benzoic acid.
Caption: The ortho effect enhances benzoic acid's acidity through steric hindrance and potential intramolecular hydrogen bonding.
Physicochemical Properties: A Comparative Overview
The following tables summarize the key physicochemical properties of a selection of ortho-substituted benzoic acids, providing a basis for comparison.
Table 1: Acidity (pKa) and Melting Point of Ortho-Substituted Benzoic Acids
| Substituent | Compound Name | pKa (in water at 25°C) | Melting Point (°C) |
| -NO₂ | 2-Nitrobenzoic Acid | 2.16 - 2.21[5][6] | 146 - 148[7] |
| -Cl | 2-Chlorobenzoic Acid | 2.92 | 142[8] |
| -OH | 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97[9] | 158 - 161[10] |
| -CH₃ | 2-Methylbenzoic Acid (o-Toluic Acid) | 3.91 | 104 - 106 |
| -OCH₃ | 2-Methoxybenzoic Acid | 4.09[11] | 98 - 100[12] |
| -NH₂ | 2-Aminobenzoic Acid (Anthranilic Acid) | 4.95 | 144 - 148[2] |
| -H | Benzoic Acid (for comparison) | 4.20[9] | 122.4 |
Table 2: Solubility of Ortho-Substituted Benzoic Acids
| Substituent | Compound Name | Water Solubility | Solubility in Other Solvents |
| -NO₂ | 2-Nitrobenzoic Acid | ~6.8–7.8 g/L[7] | Soluble in ethanol, ether, chloroform[7] |
| -Cl | 2-Chlorobenzoic Acid | Poorly soluble in water[8] | Soluble in ethanol, ether, acetone, methanol[8] |
| -OH | 2-Hydroxybenzoic Acid (Salicylic Acid) | 1.8 g/L at 20°C | Soluble in acetone, ethanol, ether, benzene, chloroform[10] |
| -CH₃ | 2-Methylbenzoic Acid (o-Toluic Acid) | < 1 mg/mL at 20°C[13] | Soluble in ethanol, ether, chloroform |
| -OCH₃ | 2-Methoxybenzoic Acid | Soluble in hot water | Soluble in ethanol, ether |
| -NH₂ | 2-Aminobenzoic Acid (Anthranilic Acid) | Sparingly soluble in cold water, freely in hot water[2] | Soluble in alcohol, ether, glycerol[2] |
| -H | Benzoic Acid (for comparison) | 3.44 g/L at 25°C | Soluble in ethanol, ether, chloroform |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for the key experiments cited.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. Ensure a constant ionic strength across all buffers.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the ortho-substituted benzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (or absorbance at a pre-determined analytical wavelength) for each sample solution against a corresponding buffer blank. The analytical wavelength should be chosen where the difference in absorbance between the ionized and unionized forms is maximal.
-
Data Analysis: Plot the absorbance values against the corresponding pH values. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the resulting sigmoidal curve.[4][14]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16][17]
Procedure:
-
Sample Preparation: Add an excess amount of the solid ortho-substituted benzoic acid to a known volume of purified water in a sealed flask or vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. The supernatant, representing the saturated solution, should be carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).
Determination of Melting Point by the Capillary Method
The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.[3][18][19]
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be packed to a height of 2-3 mm.
-
Heating: Place the capillary tube in a melting point apparatus. Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens of the apparatus.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as this range.
The following diagram illustrates a general workflow for the physicochemical characterization of an ortho-substituted benzoic acid.
Caption: A typical experimental workflow for characterizing the pKa, solubility, and melting point of a solid compound.
Biological Activity and Relevance in Drug Development
Ortho-substituted benzoic acids are precursors to and components of numerous pharmacologically active agents. Their structural and physicochemical properties, as influenced by the ortho-substituent, play a crucial role in their biological activity.
Salicylic Acid (2-Hydroxybenzoic Acid) and its Derivatives: Salicylic acid itself possesses anti-inflammatory, analgesic, and antipyretic properties.[10] Its most famous derivative, acetylsalicylic acid (Aspirin), is a widely used nonsteroidal anti-inflammatory drug (NSAID).[14] The ortho-hydroxyl group is critical for its activity, as it is involved in the mechanism of action, which includes the inhibition of cyclooxygenase (COX) enzymes. The acidity of salicylic acid and its derivatives influences their absorption and distribution in the body.
Anthranilic Acid (2-Aminobenzoic Acid) and its Derivatives: Anthranilic acid is a building block for several pharmaceuticals. Derivatives of anthranilic acid, such as mefenamic acid and flufenamic acid, are also NSAIDs with potent anti-inflammatory and analgesic effects.[7][20] The nature of the substituent on the amino group and on the second aromatic ring in these fenamate drugs significantly modulates their COX inhibitory activity and overall pharmacological profile.
The strategic placement of substituents at the ortho position can therefore be a powerful tool in drug design to fine-tune the acidity, lipophilicity, and conformational preferences of a lead compound, thereby optimizing its pharmacokinetic and pharmacodynamic properties.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. o-Aminobenzoic Acid [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. ishigirl.tripod.com [ishigirl.tripod.com]
- 10. chembk.com [chembk.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. scribd.com [scribd.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. westlab.com [westlab.com]
- 20. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Amino-2-chloro-3-fluorobenzoic acid is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of a validated synthesis route and a potential alternative, complete with experimental data summaries and detailed protocols to aid in methodological assessment and implementation.
Comparison of Synthetic Routes
Two primary synthetic pathways for this compound are presented below. The first is a multi-step route beginning with the nitration of 2,6-dichlorobenzoic acid, followed by a series of functional group transformations. The second offers a conceptual alternative involving the direct amination of a halogenated precursor.
| Parameter | Route 1: Nitration and Functional Group Interconversion | Route 2: Late-Stage Amination (Alternative) |
| Starting Material | 2,6-dichlorobenzoic acid | 2,3-dichloro-6-fluorobenzoic acid |
| Key Reactions | Nitration, Esterification, Nucleophilic Aromatic Substitution (Fluorination), Reduction | Nucleophilic Aromatic Substitution (Amination) |
| Reagents | Fuming Nitric Acid, Sulfuric Acid, Methanol, Potassium Fluoride, Iron/HCl | Aqueous Ammonia, Copper Catalyst |
| Overall Yield | Estimated 60-70% (based on similar reactions) | Potentially lower due to harsh amination conditions |
| Purity | High, with purification at intermediate steps | May require extensive purification to remove byproducts |
| Scalability | Good, with established procedures for each step | May be challenging due to high pressure and temperature requirements |
| Safety Considerations | Use of strong acids and handling of nitro compounds | High-pressure reactions, handling of ammonia |
Validated Synthesis Route: Step-by-Step
This route provides a controlled, step-wise approach to the target molecule, allowing for purification and characterization at each intermediate stage.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Nitration of 2,6-dichlorobenzoic acid
To a stirred solution of 2,6-dichlorobenzoic acid (1 equivalent) in concentrated sulfuric acid, fuming nitric acid (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,6-dichloro-3-nitrobenzoic acid.
Step 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid
2,6-dichloro-3-nitrobenzoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2,6-dichloro-3-nitrobenzoate.
Step 3: Fluorination and Reduction
Methyl 2,6-dichloro-3-nitrobenzoate (1 equivalent) is heated with potassium fluoride (2 equivalents) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO at 120-150 °C for 8-12 hours to facilitate the nucleophilic aromatic substitution of one chlorine atom with fluorine. After the fluorination is complete, the reaction mixture is cooled, and iron powder (5 equivalents) and concentrated hydrochloric acid are added portion-wise to carry out the reduction of the nitro group. The reaction is heated to 80 °C for 3 hours.
Step 4: Hydrolysis
The crude methyl 6-amino-2-chloro-3-fluorobenzoate is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide at reflux to yield the final product, this compound. The product is isolated by acidification of the reaction mixture, followed by filtration and recrystallization.
Alternative Synthesis Route: A Conceptual Comparison
An alternative approach involves the direct amination of a pre-fluorinated precursor. This route is conceptually simpler but may present practical challenges.
Logical Relationship Diagram
Caption: Comparison of a multi-step synthesis versus a direct amination.
Discussion of the Alternative Route
The direct amination of a halogenated benzoic acid, such as 2,3-dichloro-6-fluorobenzoic acid, with ammonia in the presence of a copper catalyst is a known method for the synthesis of aminobenzoic acids.[1][2] This approach offers the advantage of a potentially shorter synthetic sequence. However, these reactions often require high temperatures and pressures, which can be challenging to manage on a large scale. Furthermore, the selectivity of the amination can be an issue, potentially leading to the formation of byproducts and necessitating extensive purification. The harsh reaction conditions might also lead to decarboxylation or other side reactions, potentially lowering the overall yield.[1]
Conclusion
The validated multi-step synthesis route starting from 2,6-dichlorobenzoic acid offers a more controlled and likely higher-yielding pathway to this compound. While the alternative direct amination route is conceptually more direct, it carries significant process development challenges related to reaction conditions and selectivity. For researchers requiring a reliable and scalable synthesis, the step-wise approach is recommended. The provided protocols, based on established chemical transformations, offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
A Comparative Analysis of Halogenated Benzoic Acid Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of halogenated benzoic acid derivatives, focusing on their physicochemical properties, biological activities, and toxicity. The strategic placement of halogen atoms on the benzoic acid scaffold can significantly influence these parameters, offering a powerful tool for medicinal chemists to fine-tune drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support informed decision-making in drug discovery and development.
Physicochemical Properties: Acidity and Lipophilicity
The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation provides a means to modulate these properties with a degree of predictability.
Acidity (pKa)
The acidity of benzoic acid is influenced by the electron-withdrawing or -donating nature of its substituents. Halogens, being electronegative, generally increase the acidity of the carboxylic acid group (lower pKa) compared to unsubstituted benzoic acid. This effect is dependent on the nature of the halogen and its position (ortho, meta, or para) on the benzene ring.
| Compound | pKa (ortho) | pKa (meta) | pKa (para) |
| Fluorobenzoic Acid | 3.27 | 3.86[1] | 4.14[2] |
| Chlorobenzoic Acid | 2.94 | 3.83 | 3.98 |
| Bromobenzoic Acid | 2.85 | 3.81 | 4.00 |
| Iodobenzoic Acid | 2.86 | 3.85 | 4.03 |
| Benzoic Acid | - | 4.20 | - |
Note: A lower pKa value indicates a stronger acid.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An optimal logP is crucial for membrane permeability and overall pharmacokinetic behavior. Halogenation generally increases the lipophilicity of benzoic acid.
| Compound | logP (ortho) | logP (meta) | logP (para) |
| Fluorobenzoic Acid | 1.89 | 2.16[1] | 2.07[2] |
| Chlorobenzoic Acid | 2.05 | 2.68 | 2.65[3] |
| Bromobenzoic Acid | 2.23 | 2.85 | 2.86 |
| Iodobenzoic Acid | 3.11[4] | 3.34 | 3.25 |
| Benzoic Acid | - | 1.87 | - |
Note: A higher logP value indicates greater lipophilicity.
Biological Activities
Halogenated benzoic acid derivatives exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their mechanism often involving the disruption of microbial cell membranes and intracellular pH.[5] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 1000 | >1000 |
| 4-Hydroxybenzoic Acid | >1000 | >1000 |
Note: Lower MIC values indicate greater antimicrobial activity. Data for a broader range of halogenated derivatives is needed for a complete comparative analysis.
Enzyme Inhibition: Cyclooxygenase (COX)
Cyclooxygenase (COX) enzymes are important targets in the development of anti-inflammatory drugs. Some benzoic acid derivatives are known to inhibit these enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Toxicity Profile
The toxicity of halogenated benzoic acids is a critical consideration in their development as therapeutic agents. Acute toxicity is often assessed by the median lethal dose (LD50).
| Compound | LD50 (Oral, Mouse) (mg/kg) |
| 2-Fluorobenzoic Acid | 180 (Intravenous)[6] |
| 4-Chlorobenzoic Acid | 1170 (Oral, Rat)[7] |
| 4-Bromobenzoic Acid | 1059[8] |
| 2-Iodobenzoic Acid | 1500[4] |
| 4-Iodobenzoic Acid | 2500 (Intravenous)[9] |
Note: Lower LD50 values indicate higher acute toxicity. The route of administration should be considered when comparing values.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (logP)
Shake-Flask Method (based on OECD Guideline 107)
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water. For ionizable compounds like benzoic acids, use a buffer of appropriate pH (e.g., pH 7.4 phosphate buffer) for the aqueous phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the halogenated benzoic acid derivative in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some halogenated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular responses to environmental stressors.[10][11]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Cyclooxygenase (COX) Inhibition Pathway
The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). This pathway is relevant to the potential anti-inflammatory activity of halogenated benzoic acid derivatives.[12][13]
References
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Iodobenzoic acid | CAS#:88-67-5 | Chemsrc [chemsrc.com]
- 5. ijcrt.org [ijcrt.org]
- 6. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acidity in Fluorobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the acidic strength (pKa) of fluorinated benzoic acids is pivotal for predicting their behavior in both physiological and chemical systems. The position of the fluorine substituent on the aromatic ring dramatically influences the acidity of the carboxylic acid group. This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid, supported by experimental data and detailed methodologies for their determination.
Quantitative Acidity Comparison
The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. Experimental data consistently demonstrates that the acidity of fluorobenzoic acid isomers is highly dependent on the position of the fluorine atom.[1]
| Compound | Isomer Position | pKa Value |
| 2-Fluorobenzoic Acid | Ortho | 3.27[1][2] |
| 3-Fluorobenzoic Acid | Meta | 3.86[1][3] |
| 4-Fluorobenzoic Acid | Para | 4.14[1][2] |
| Benzoic Acid | (Reference) | 4.20[1][2] |
The data clearly shows the following order of acidity: 2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid
Theoretical Basis for Acidity Differences
The variation in acidity among the fluorobenzoic acid isomers can be attributed to the interplay of electronic effects exerted by the fluorine substituent. These effects influence the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[2] The two primary electronic effects are the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] It pulls electron density through the sigma (σ) bonds, which helps to disperse and stabilize the negative charge on the carboxylate anion.[2][5] This effect is distance-dependent, weakening as the distance from the carboxylic acid group increases.[4][5]
-
Resonance (or Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system.[4] This electron-donating effect increases electron density on the ring and destabilizes the carboxylate anion, thereby decreasing acidity.
Analysis of Isomers:
-
2-Fluorobenzoic Acid (Ortho): This isomer is the most acidic due to the powerful, close-range inductive effect (-I) of the fluorine atom, which strongly stabilizes the conjugate base.[1][2] This phenomenon is often referred to as the "ortho effect," where ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[4] The steric hindrance from the ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which further enhances acidity.[4]
-
3-Fluorobenzoic Acid (Meta): In the meta position, the fluorine atom can only exert its inductive effect; the resonance effect does not extend to this position.[6] Consequently, the electron-withdrawing inductive effect stabilizes the conjugate base, making 3-fluorobenzoic acid significantly more acidic than benzoic acid itself.[7]
-
4-Fluorobenzoic Acid (Para): In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) are operative. These two effects oppose each other.[2][8] While the inductive effect is still significant, the resonance effect partially counteracts it by donating electron density back into the ring. The net result is a slight increase in acidity compared to benzoic acid, but it is the least acidic of the three fluorinated isomers.[2]
Experimental Protocols for pKa Determination
The pKa values of fluorobenzoic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry.
This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the fluorobenzoic acid while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[1][2]
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode[2]
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Fluorobenzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
0.1 M KCl (to maintain constant ionic strength)[1]
Procedure:
-
Electrode Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[2]
-
Sample Preparation: Accurately weigh a known amount of the fluorobenzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[1] If solubility is an issue, a co-solvent like ethanol may be used, though this will yield an apparent pKa (pKa').[2]
-
Titration Setup: Place the acid solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.25 mL), recording the pH after each addition.[1][9]
-
Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[2] This can be found by identifying the equivalence point (the point of maximum slope) and dividing the corresponding volume of titrant by two.[2]
This technique is based on the principle that the protonated (carboxylic acid) and deprotonated (carboxylate) forms of the acid have different ultraviolet absorption spectra.[1] By measuring the solution's absorbance at various pH values, the pKa can be calculated.[1]
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Fluorobenzoic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa range.[1]
Procedure:
-
Wavelength Selection: Determine the absorption spectra for both the fully protonated (in a strongly acidic solution) and fully deprotonated (in a strongly basic solution) forms of the acid to identify an analytical wavelength where the absorbance difference is maximal.
-
Sample Preparation: Prepare a series of solutions of the fluorobenzoic acid at a constant concentration in different buffer solutions of known pH.[1]
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the selected wavelength.[1]
-
Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH; the inflection point of the resulting sigmoidal curve corresponds to the pKa.[1] Alternatively, the pKa can be calculated using a form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. web.viu.ca [web.viu.ca]
Safety Operating Guide
Safe Disposal of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Amino-2-chloro-3-fluorobenzoic acid, a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.
I. Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) as the ultimate source of information.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles. For face protection, use a face shield.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]
II. Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [5] |
| Molecular Weight | 189.57 g/mol | [5] |
| Appearance | Solid (powder/crystals) | Assumed from handling instructions |
| Hazards | Harmful if swallowed, Skin/Eye Irritant | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[6]
Experimental Workflow for Disposal:
-
Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste, as well as from acids, bases, and other reactive chemicals.[3][7][8]
-
Waste Collection:
-
Collect all waste containing this compound, including any residual amounts and rinsates from cleaning glassware, in a designated hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., a high-density polyethylene or glass bottle) and must have a tightly fitting cap.[7]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[9]
-
Ensure the container is stored away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.[10]
-
Wear appropriate PPE.
-
Contain the spill and absorb the material with an inert absorbent such as sand or vermiculite.[11]
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[4]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste disposal service.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Decontamination of Glassware
Properly decontaminating glassware that has been in contact with this compound is a critical step in the disposal process.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent, such as acetone or ethanol, inside a chemical fume hood.[3]
-
Collect Rinsate: This initial rinsate must be collected and disposed of as halogenated hazardous waste.[3][6]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed with soap and water.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzoic acid, 2-amino-3-chloro-6-fluoro | CAS#:946117-78-8 | Chemsrc [chemsrc.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Essential Safety and Operational Guide for Handling 6-Amino-2-chloro-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
Based on available safety data for analogous compounds, 6-Amino-2-chloro-3-fluorobenzoic acid is anticipated to possess the following hazards:
-
Toxic if swallowed.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Goggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[2][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[2][7] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Discard gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect from skin contact.[8] |
| Respiratory Protection | NIOSH-approved Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use, such as when handling fine powders or generating dust.[6][8] For halogenated benzoic acids, a respirator with a National Institute for Occupational Safety and Health (NIOSH) assigned protection factor (APF) of at least 10 may be required.[9] |
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures:
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][6][8][10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][4][8][10] If skin irritation occurs or persists, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[3][4][5][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][3][4][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8] |
| Spill Cleanup | For small spills, moisten the spilled material first or use a HEPA-filter vacuum for clean-up to avoid generating dust.[7][10] Sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[4][6][8][11] Do not let the chemical enter drains.[3][4][6][11] |
Handling and Storage
-
Use this compound only under a chemical fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][11]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][7][10]
Disposal Plan
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.
-
Waste Collection : Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage : Store the hazardous waste in a designated accumulation area, away from incompatible materials.
-
Arrangement for Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[8]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 10. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
